Product packaging for Gramocil(Cat. No.:CAS No. 61687-57-8)

Gramocil

Cat. No.: B14573832
CAS No.: 61687-57-8
M. Wt: 419.3 g/mol
InChI Key: MPDSUDWRJXUKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Chemical Characteristics of Paraquat (B189505) within Bipyridylium Herbicides

Paraquat, also known by its systematic name N,N′-dimethyl-4,4′-bipyridinium dichloride, is a well-established herbicide belonging to the bipyridylium chemical class. wikipedia.orghelenaagri.com It is characterized as a non-selective contact herbicide, meaning it effectively kills most green plant tissue it comes into contact with but does not translocate significantly within the plant. wikipedia.orgnih.gov Paraquat is quick-acting and is rain-fast within minutes of application. wikipedia.org Upon contact with soil, it becomes partially inactivated. wikipedia.org

Chemically, paraquat is an organic cation derived from 4,4'-bipyridine (B149096) with methyl substituents at the 1 and 1' positions. nih.gov It functions as an electron acceptor, disrupting photosynthesis by forming a radical cation. wikipedia.org This radical cation reacts with molecular oxygen, producing a superoxide (B77818) anion, which can directly or indirectly lead to cell death in plants. who.int Paraquat is typically used as a dichloride salt and is often formulated with surfactant wetters. who.int Pure paraquat salts are white, while technical products may appear yellow. who.int They are crystalline, odorless, and hygroscopic powders. who.int

Here is a summary of some chemical properties of Paraquat:

PropertyValueSource
Chemical FormulaC₁₂H₁₄N₂Cl₂ (Paraquat dichloride) wikidata.org
ClassificationBipyridylium herbicide, Group 22 helenaagri.comepa.gov
Mode of ActionPhotosystem I electron diverter helenaagri.comepa.gov
Physical AppearanceWhite to yellow crystalline powder (salts) who.int
OdorOdorless nih.gov
StabilityStable in acid or neutral solutions nih.gov
CorrosivityCorrosive to metals nih.gov

Classification and Chemical Characteristics of Diuron (B1670789) within Substituted Urea (B33335) Herbicides

Diuron, chemically known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a prominent herbicide classified within the substituted urea chemical family. nih.govepa.govorst.edu It is utilized for controlling a broad spectrum of annual and perennial broadleaf and grassy weeds. orst.eduepa.gov Diuron functions primarily as a pre-emergence or post-emergence herbicide, acting by inhibiting photosynthesis. epa.govorst.eduepa.gov

Diuron is a member of the class of 3-(3,4-substituted-phenyl)-1,1-dimethylureas. nih.gov It acts as a strong inhibitor of the Hill Reaction in plant photosynthesis, specifically binding to the D1 protein in photosystem II. epa.govwikipedia.orgontosight.ai This action prevents the transfer of electrons, thereby stopping the production of ATP and NADPH, which are vital for plant growth. epa.govontosight.ai Diuron is a white crystalline solid and is available in various formulations, including wettable powders and flowable liquid suspensions. nih.govepa.govorst.eduepa.gov

Here is a summary of some chemical properties of Diuron:

PropertyValueSource
Chemical FormulaC₉H₁₀Cl₂N₂O nih.govwikipedia.org
ClassificationSubstituted urea herbicide nih.govepa.govorst.edu
Mode of ActionPhotosystem II inhibitor nih.govwikipedia.orgontosight.ai
Physical AppearanceWhite, odorless, crystalline solid nih.govorst.eduwikipedia.org
Molecular Weight233.09 g/mol nih.govherts.ac.ukfishersci.fi
Solubility in Water42 mg/L at 25°C orst.eduwikipedia.org
Melting Point158-159°C orst.eduwikipedia.org

Overview of Gramocil as a Synergistic Herbicide Formulation

This compound is a herbicide formulation that combines the active ingredients paraquat and diuron. nih.govsmolecule.com This combination is designed to leverage the distinct modes of action of its components to achieve enhanced weed control. smolecule.com Paraquat provides rapid contact action, quickly affecting the green parts of plants, while diuron contributes by inhibiting photosynthesis, offering both contact and, at higher concentrations, residual activity. nih.govagrizon.com

The formulation of paraquat and diuron in this compound results in a synergistic effect, leading to superior control over a variety of annual and perennial weeds compared to applying either compound alone. smolecule.comsyngenta.com.bo Research indicates that such combinations can achieve high levels of weed control. smolecule.com this compound is typically available as a concentrated liquid solution and may have a characteristic dark blue-green color due to the presence of paraquat. smolecule.com The synergy between the fast-acting contact effect of paraquat and the photosynthetic inhibition by diuron allows this compound to effectively manage a broad spectrum of weeds in various agricultural settings. smolecule.comsyngenta.com.bo

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24Cl2N4O+2 B14573832 Gramocil CAS No. 61687-57-8

Properties

CAS No.

61687-57-8

Molecular Formula

C21H24Cl2N4O+2

Molecular Weight

419.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1,1-dimethylurea;1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium

InChI

InChI=1S/C12H14N2.C9H10Cl2N2O/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-10H,1-2H3;3-5H,1-2H3,(H,12,14)/q+2;

InChI Key

MPDSUDWRJXUKFW-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Mechanisms of Herbicidal Action: a Molecular and Cellular Perspective

Paraquat's Mechanism of Action in Photosynthetic Organisms

Paraquat (B189505) is classified as a Photosystem I (PSI) inhibitor, specifically belonging to Site of Action Group 22. pressbooks.pubunl.edu Its mechanism involves disrupting the normal electron transport chain in photosynthesis, leading to the generation of harmful reactive oxygen species (ROS). bigpesticides.comunl.eduwikipedia.org

Electron Shunting from Photosystem I (PSI)

Under normal photosynthetic conditions, light energy excites electrons in Photosystem I (PSI). These high-energy electrons are then transferred to ferredoxin, a key electron carrier protein. pressbooks.pubunl.edu Ferredoxin typically transfers these electrons to NADP+, reducing it to NADPH, which is essential for the Calvin cycle and other biosynthetic processes. pressbooks.pubunl.edu

Interaction with Ferredoxin and Diversion of Electron Flow

Paraquat interferes with this process by acting as an alternative electron acceptor from PSI, specifically competing with NADP+ for electrons from reduced ferredoxin. pressbooks.pubunl.eduwikipedia.orgnih.gov When paraquat accepts an electron, it becomes a radical cation. wikipedia.org This diversion of electrons away from their normal pathway is a critical step in paraquat's herbicidal action. pressbooks.pubunl.eduwikipedia.org

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

The radical cation form of paraquat is highly reactive, particularly in the presence of molecular oxygen. bigpesticides.comwikipedia.orgresearchgate.netresearchgate.netbrieflands.comijbs.com This leads to the rapid generation of reactive oxygen species (ROS). bigpesticides.comwikipedia.orgresearchgate.netresearchgate.netbrieflands.comijbs.com

Superoxide (B77818) Radical (O₂·⁻) Formation via Redox Cycling

A primary mechanism of ROS generation by paraquat is through a process known as redox cycling. bigpesticides.comunl.eduwikipedia.orgnih.govresearchgate.netresearchgate.netbrieflands.comijbs.comthaipan.orgwikidata.org The paraquat radical cation readily reacts with molecular oxygen (O₂), transferring the unpaired electron to oxygen and forming the superoxide radical (O₂·⁻). bigpesticides.comunl.eduwikipedia.orgnih.govresearchgate.netresearchgate.netbrieflands.comijbs.com This reaction regenerates the oxidized form of paraquat, allowing it to accept another electron from PSI and continue the cycle. wikipedia.orgindiamart.com This continuous redox cycling amplifies the production of superoxide radicals. wikipedia.orgbrieflands.comijbs.commdpi.com

Subsequent Production of Other Destructive ROS (e.g., Hydrogen Peroxide)

The superoxide radical (O₂·⁻) is a precursor to other highly destructive ROS. nih.govbrieflands.comnih.gov Superoxide can undergo dismutation, either spontaneously or catalyzed by the enzyme superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂). nih.govbrieflands.comnih.govokayama-u.ac.jp Hydrogen peroxide, while less reactive than superoxide, can be converted into the extremely reactive hydroxyl radical (OH·) in the presence of transition metal ions through the Fenton reaction. researchgate.netbrieflands.comnih.gov These subsequently produced ROS, including hydrogen peroxide and hydroxyl radicals, cause widespread damage to cellular components such as lipids, proteins, and nucleic acids, leading to membrane damage and cell death. bigpesticides.comresearchgate.netbrieflands.commdpi.complos.orgapvma.gov.auresearchgate.netnih.gov This extensive cellular damage is a key factor in the rapid desiccation and necrosis observed in plants treated with paraquat. pressbooks.pubthaipan.org

Cellular and Subcellular Pathologies

Paraquat, a key component of Gramocil, exerts its herbicidal effects primarily through the generation of reactive oxygen species (ROS) in the presence of light. This leads to a cascade of damaging events at the cellular and subcellular levels.

Paraquat undergoes redox cycling within plant cells, accepting an electron (often from the photosynthetic electron transport chain) to form a radical cation, which then readily reacts with oxygen to produce superoxide radicals (O₂•⁻) smolecule.comwikipedia.orgmdpi.comresearchgate.net. This cycle rapidly consumes reducing power and generates significant oxidative stress smolecule.comwikipedia.orgmdpi.com. The overproduction of superoxide and other subsequent ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), leads to the peroxidation of membrane lipids wikipedia.orgresearchgate.net. Lipid peroxidation is a chain reaction that damages the fatty acid tails of membrane phospholipids, disrupting the structural integrity and functionality of cellular and organelle membranes, including the plasma membrane and chloroplast membranes wikipedia.org. This widespread membrane damage results in cellular leakage and the loss of compartmentalization essential for cell viability.

The rapid and extensive cellular damage caused by Paraquat's mechanism, particularly the destruction of cell membranes due to lipid peroxidation, leads to the swift onset of necrosis in green plant tissues wikipedia.org. Necrosis is a form of cell death characterized by cell swelling, rupture of the plasma membrane, and leakage of cellular contents. This destructive process, initiated by the disruption of cellular integrity, prevents the plant from maintaining turgor pressure and controlling water balance wikipedia.orgthaipan.org. Consequently, affected green tissues lose water rapidly, resulting in visible symptoms of wilting and rapid desiccation within hours to days after application wikipedia.orgthaipan.org.

While Paraquat's herbicidal action is most prominent in photosynthetic tissues due to its interaction with the electron transport chain in chloroplasts, its capacity to generate oxidative stress can also impact non-photosynthetic tissues. Paraquat has been shown to cause damage to mitochondria through the production of free radicals and oxidative stress, disrupting essential biochemical processes thaipan.org. Specifically, Paraquat can generate high levels of ROS at Mitochondrial Electron Transport Chain (ETC) Complex I researchgate.net. This can lead to mitochondrial dysfunction and contribute to cell death, although the rapid, light-dependent effects in green tissues are typically the primary mode of herbicidal action observed mdpi.comresearchgate.netthaipan.orgoup.com.

Induction of Necrosis and Rapid Desiccation of Green Plant Tissue

Diuron's Mechanism of Action

Diuron (B1670789), the other active ingredient in this compound, functions as a potent inhibitor of photosynthesis, targeting a crucial complex within the chloroplasts.

Diuron is classified as a Photosystem II (PSII) inhibitor herbicide smolecule.comwikipedia.orgchemicalwarehouse.comucanr.edu. Its primary mode of action involves interfering with the photosynthetic electron transport chain, thereby preventing the plant from converting light energy into chemical energy necessary for growth and survival wikipedia.orgchemicalwarehouse.comucanr.edu.

Diuron exerts its inhibitory effect by binding to a specific site on the D1 protein, a core component of the Photosystem II reaction center located in the thylakoid membranes of chloroplasts wikipedia.orgchemicalwarehouse.comucanr.edupressbooks.pubnih.govfrontiersin.org. Diuron competes with and displaces the plastoquinone (B1678516) molecule (Qʙ) from its binding site on the D1 protein wikipedia.orgfrontiersin.org. This binding event effectively blocks the transfer of electrons from the primary quinone acceptor (Qᴀ) to Qʙ within PSII wikipedia.orgnih.gov. The interruption of this electron flow halts the photosynthetic electron transport chain, preventing the reduction of NADP⁺ and the generation of a proton gradient necessary for ATP synthesis chemicalwarehouse.comucanr.edu. The cessation of ATP and NADPH production starves the plant of the energy and reducing power required for carbon fixation and other metabolic processes, ultimately leading to plant death chemicalwarehouse.comucanr.edu. Research indicates that Diuron binds to a specific amino acid residue, Histidine 215 (Hist 215), on the D1 protein pressbooks.pub.

Compound Information

Inhibition of Photosystem II (PSII)

Consequences for Photochemical Energy Conversion

Photochemical energy conversion in plants occurs within chloroplasts, where light energy is captured and converted into chemical energy in the form of ATP and NADPH through the process of photosynthesis. This process involves two photosystems, Photosystem II (PSII) and Photosystem I (PSI), linked by an electron transport chain.

Diuron, a phenylurea herbicide, primarily acts as a potent inhibitor of Photosystem II. researchgate.netchemicalwarehouse.comwikipedia.org It binds to the D1 protein within the PSII reaction center, effectively blocking the binding site of plastoquinone (QB). chemicalwarehouse.comwikipedia.orgatamanchemicals.com This blockage prevents the transfer of electrons from PSII to the plastoquinone pool, thereby interrupting the photosynthetic electron transport chain at an early stage. chemicalwarehouse.comwikipedia.orgatamanchemicals.com The consequence of this inhibition is a reduction in the plant's ability to convert light energy into chemical energy, leading to a decline in ATP and NADPH production. wikipedia.orgatamanchemicals.comcaymanchem.com Studies using chlorophyll (B73375) fluorescence measurements have shown that diuron exposure leads to a decrease in the effective quantum yield of photochemical energy conversion in PSII (ΦPSII) and the maximal PSII quantum yield (Fv/Fm). researchgate.netifremer.frresearchgate.net

Paraquat, a bipyridinium herbicide, acts at a different site within the photosynthetic electron transport chain, specifically at Photosystem I. bigpesticides.comwikipedia.orgpressbooks.pub Paraquat accepts electrons from Photosystem I, competing with NADP+. bigpesticides.comwikipedia.orgpressbooks.pub This electron acceptance leads to the formation of a stable radical cation of paraquat. bigpesticides.comwikipedia.org In the presence of oxygen, this radical cation rapidly transfers the accepted electron to molecular oxygen, generating superoxide radicals (O₂•⁻). bigpesticides.comwikipedia.orgpressbooks.pub This process, known as redox cycling, regenerates the paraquat dication, allowing the cycle to continue and leading to a continuous production of reactive oxygen species (ROS). bigpesticides.comwikipedia.org These ROS, including superoxide radicals and their derivatives, cause significant oxidative damage to cellular components, particularly lipids, proteins, and nucleic acids, leading to the disruption of cell membranes and rapid desiccation of plant tissues. thaipan.orgbigpesticides.comwikipedia.orgwaterquality.gov.au The production of ROS also indirectly affects photochemical energy conversion by damaging the photosynthetic machinery itself, including chlorophyll and enzymes. bigpesticides.comcore.ac.uk

The distinct targets of paraquat and diuron within the photosynthetic electron transport chain are summarized in the table below:

HerbicidePrimary Target Site in PhotosynthesisMechanism of ActionConsequence for Electron Flow
DiuronPhotosystem II (PSII)Binds to D1 protein, blocking plastoquinone (QB) site.Inhibits electron transfer from PSII.
ParaquatPhotosystem I (PSI)Accepts electrons from PSI (ferredoxin).Generates reactive oxygen species.

Synergistic Herbicidal Effects of Paraquat and Diuron in this compound

The combination of paraquat and diuron in formulations like this compound has been observed to result in synergistic herbicidal effects. smolecule.comcirad.frresearchgate.netawsjournal.orgscielo.brcotton.org Synergism occurs when the combined effect of two or more substances is greater than the sum of their individual effects. In the context of herbicides, this means that a mixture of paraquat and diuron can achieve a higher level of weed control at lower application rates compared to applying each herbicide alone. researchgate.netcotton.orgcaws.org.nz

Enhanced Weed Control Efficacy through Dual Modes of Action

Research has demonstrated the synergistic effect of paraquat and diuron mixtures on various weed species. For instance, studies on horseweed (Conyza canadensis), including glyphosate-resistant biotypes, have shown that combinations of paraquat and diuron provide superior control compared to either herbicide applied individually. cotton.org A field and greenhouse study indicated that a mixture of paraquat at 0.6 lb ai/A and diuron at 0.5 or 1 lb ai/A provided approximately 95% control of horseweed, and synergism was observed as the combined control exceeded the sum of individual applications. cotton.org Another study noted that the combination of paraquat with diuron was synergistic for the control of quackgrass (Agropyron repens). researchgate.netawsjournal.orgscielo.br

Data from research on weed control efficacy can illustrate this synergy. While specific data tables directly linked to "this compound" and directly comparing paraquat and diuron alone versus in mixture with precise percentage control figures across multiple weed species and concentrations were not extensively found in the search results, the principle of synergy is supported by findings on paraquat and diuron mixtures. For example, a study on weed control in cotton noted that a mixture of 0.60 kg/ha of paraquat with 0.60 kg/ha of diuron provided good results on broadleaved weeds. awsjournal.org Another study comparing Diuron + Paraquat mixture with Diuron + Basta (glufosinate ammonium) mixture in sugarcane found that the Diuron + Paraquat mixture resulted in over 98% reduction of grass species. sugarres.lk

Implications for Herbicide Activity Spectrum

The synergistic interaction between paraquat and diuron in this compound has implications for the herbicide's activity spectrum. By combining two herbicides with different modes of action, the mixture can effectively control a broader range of weed species, including those that may be less susceptible to or developing resistance to either herbicide when applied alone. smolecule.comcaws.org.nz

Diuron is known to control a wide variety of annual and perennial broadleaf weeds and grasses, acting through root and foliage absorption. chemicalwarehouse.comatamanchemicals.com Paraquat is a fast-acting, non-selective contact herbicide effective against annual grasses and broad-leaved weeds, as well as the tips of perennial weeds. thaipan.orgwikipedia.org The combination leverages the strengths of both compounds: diuron provides a foundational inhibition of photosynthesis and some residual activity, while paraquat delivers rapid contact action and oxidative damage. smolecule.comthaipan.orgchemicalwarehouse.comwikipedia.orgcaws.org.nz This dual attack is particularly valuable for managing complex weed populations and can help mitigate the development of herbicide resistance, as weeds are simultaneously subjected to two different biochemical stresses. smolecule.comcaws.org.nz The enhanced efficacy on difficult-to-control weeds, such as glyphosate-resistant horseweed, highlights the benefit of this synergistic combination in overcoming resistance issues. cotton.org

Environmental Fate and Transformation in Agroecosystems

Adsorption and Inactivation Processes

Paraquat (B189505) is a cationic herbicide and is rapidly and strongly adsorbed by soil particles aip.orgaensiweb.netfrontiersin.org. This adsorption is a primary mechanism for its environmental dissipation and inactivation in soil epa.gov.

Strong Adsorption to Soil Clay Minerals

Paraquat exhibits strong adsorption to soil clay minerals nih.govaip.orgaensiweb.netepa.govvdu.ltmdpi.com. This high affinity is primarily due to cation exchange interactions between the positively charged paraquat cation and the negatively charged surfaces of clay minerals vdu.ltmdpi.commdpi.com. Additional interactions, such as van der Waals forces and charge transfer complexes, may also contribute to binding, particularly in the interlayer space of expanding lattice clays (B1170129) vdu.ltmdpi.com. Studies have shown that different clay minerals have varying adsorption capacities for paraquat. For instance, montmorillonite (B579905), an expanding lattice clay, can sorb significantly larger amounts of paraquat compared to non-expandable kaolinite (B1170537) or illite (B577164) mdpi.commdpi.com. The adsorption capacity is often correlated with the cation-exchange capacity (CEC) of the clay minerals mdpi.com.

Research indicates that the adsorption of paraquat onto clay minerals is effective in decreasing its toxicity to plants nih.govresearchgate.net. While adsorption occurs on the surface of clays like kaolinite, allowing for slow availability to plants, adsorption within the interlayer spaces of montmorillonite can render the herbicide largely unavailable nih.govresearchgate.net.

Influence of Soil Organic Matter on Adsorption Dynamics

Soil organic matter also plays a role in the adsorption of paraquat aip.orgaensiweb.netoregonstate.edu. Adsorption is generally greater in soils with high organic matter content oregonstate.edu. Paraquat interacts with both the solid and dissolved fractions of soil organic matter nih.gov. Studies on peat soil have shown that the presence of exchangeable cations in untreated peat can lead to less paraquat adsorption compared to acid-washed peat, indicating the influence of these cations on the adsorption dynamics with organic matter nih.gov. The increased solubility of soil organic matter at higher pH values can decrease the fraction of paraquat retained on the soil surface, potentially favoring its mobility nih.gov. While cation exchange is a primary mechanism, specific interactions beyond cation exchange have also been reported in the adsorption of paraquat by soil organic matter tandfonline.com.

Degradation Pathways and Kinetics

Paraquat degradation in the environment is generally slow researchgate.net. While microbial degradation is a significant pathway, the strong adsorption of paraquat to soil particles limits its accessibility to microorganisms, slowing down the process nih.govfrontiersin.orgwho.intusc.edu.au. Degradation mechanisms also include photochemical and chemical degradation researchgate.net.

Photochemical Degradation

Photochemical degradation of paraquat can occur, particularly on surfaces exposed to sunlight nih.govwho.intresearchgate.netorst.edu.

Photolysis on Plant Surfaces and in Aqueous Solutions

Photochemical degradation of paraquat has been observed on the surface of plant material and soils nih.govwho.intresearchgate.net. On plant surfaces, paraquat deposits undergo photochemical degradation, resulting in compounds that are less toxic than the parent compound who.intwho.int. This breakdown can occur rapidly on plant tissue where paraquat is quickly sorbed researchgate.net. Studies using UV light have shown that paraquat can be rapidly altered in the presence of UV light cambridge.org. Limited photochemical breakdown occurs for paraquat that remains on the outside of treated plants, especially in sunlight orst.eduepa.gov. Since plants are rapidly killed in bright sunlight, significant quantities of breakdown products are formed primarily on the surfaces of dead tissues, with no significant translocation of these products to other parts of the plant epa.govosti.gov.

In aqueous solutions, paraquat can be photochemically degraded in the presence of oxygen and ultraviolet radiation frontiersin.org. However, some studies suggest that direct photolysis in water is not expected based on laboratory studies nih.gov. When exposed to UV light in aqueous solutions, degradation of the original paraquat molecules has been observed, with the formation of degradation products such as 1-methyl-4-carboxypyridinium ion cambridge.org. While some research indicates that sunlight does not significantly contribute to paraquat breakdown in water orst.edu, other studies have investigated photocatalytic degradation of paraquat in water using catalysts like titanium dioxide under visible and sunlight irradiation, demonstrating significant degradation percentages frontiersin.orgsemanticscholar.org.

Here is a table summarizing some data on paraquat adsorption capacities of different clay minerals:

Clay MineralMaximum Sorption Capacity (mg g⁻¹)Reference
Kaolinite (KLN)5.56 mdpi.com
Illite (ILT)31.88 mdpi.com
Montmorillonite (MNT)91.63 mdpi.com

Note: These values are experimental maximum sorbable amounts and can vary depending on experimental conditions.

Here is a table showing the effect of UV exposure on paraquat degradation in aqueous solution:

Exposure Time (hr)Paraquat Concentration (relative)Degradation ProductsReference
0HighNone detected cambridge.org
24DecreasedAppearance of products cambridge.org
48Very littleIncreased slightly cambridge.org
96Further decreasedIncreased slightly cambridge.org

Note: Data derived from relative observations in the source and may not represent precise quantitative values.

Rates of Degradation for Free vs. Strongly-Adsorbed Paraquat

Environmental Distribution and Mobility

Transport via Soil Particles in Surface Water Systems

The transport of paraquat, a key component of Gramocil, in surface water systems is significantly influenced by its strong affinity for soil particles. Paraquat is an organic cation that binds readily and strongly to clay minerals and organic matter in soil herts.ac.ukfishersci.fiwikipedia.orgca.govuni.lu. This strong adsorption is a primary factor limiting its leaching through the soil profile into groundwater herts.ac.ukca.govuni.lu.

Due to this strong binding, the primary mechanism for paraquat to enter surface waters is through the erosion and transport of contaminated soil particles during runoff events wikipedia.org. When rainfall or irrigation leads to soil erosion, paraquat adsorbed to these dislodged soil particles can be carried into streams, rivers, and other surface water bodies. Studies have shown that paraquat is likely to enter surface waters bound to sediment as a result of erosion and runoff wikipedia.org. Subsequently, it can be redeposited onto the beds of these water bodies or in lowland areas receiving eroded sediments wikipedia.org.

Research indicates a strong relationship between runoff concentrations of paraquat and the concentration of paraquat in the surface soil layer multiplied by the sediment concentration in the runoff. For instance, a study on paraquat transport in runoff found a good correlation between runoff concentrations and soil concentrations (0-10 mm depth) multiplied by sediment concentration. This highlights the crucial role of soil erosion in the off-site movement of paraquat.

While paraquat is highly soluble in water when in its free ionic form, its rapid and strong adsorption to suspended solids and sediment in water bodies leads to its disappearance from the water column herts.ac.uk. This adsorption to sediment can result in the accumulation of paraquat in benthic sediment.

Factors influencing the strength of paraquat adsorption to soil include the type and content of clay minerals, organic matter content, and soil pH fishersci.fiwikipedia.org. Soils with higher clay content generally exhibit stronger adsorption of paraquat fishersci.fiwikipedia.org. Although paraquat is assumed to be strongly adsorbed, the potential for desorption does exist, with studies showing varying degrees of desorption depending on soil type wikipedia.org.

Volatilization Potential from Soil and Plant Surfaces

The volatilization potential of paraquat from soil and plant surfaces is considered to be low. This is primarily attributed to its very low vapor pressure and its strong tendency to adsorb to soil particles herts.ac.ukca.govuni.lu.

Paraquat's low vapor pressure means that it does not readily convert into a gaseous state under typical environmental conditions herts.ac.ukca.gov. Furthermore, once applied to the soil, paraquat rapidly and strongly binds to soil constituents, particularly clay and organic matter herts.ac.ukfishersci.fiwikipedia.orgca.govuni.lu. This strong adsorption significantly reduces the concentration of paraquat in the soil solution and the soil atmosphere, further limiting its potential for volatilization.

Limited photodecomposition of paraquat may occur on sprayed leaf surfaces and dead vegetation when exposed to sunlight ca.govuni.lu. However, due to the rapid contact activity of paraquat which quickly desiccates green plant tissue, significant quantities of breakdown products from photodecomposition are typically formed only on the surfaces of dead tissues, with limited movement from these tissues uni.lu.

Herbicide Resistance Evolution in Weeds: Genetic and Physiological Mechanisms

Mechanisms of Resistance to Paraquat (B189505)

Resistance to paraquat in weeds is a complex phenomenon involving several physiological and genetic mechanisms that prevent the herbicide from reaching its target site in sufficient concentration or mitigate the damage it causes. nih.govresearchgate.net

Reduced Herbicide Uptake and Translocation

Reduced uptake and translocation of paraquat to its site of action, the chloroplasts, is a significant mechanism of resistance in many weed biotypes. mdpi.comuwa.edu.aunih.govresearchgate.netmdpi.comnih.govfrontiersin.orgusda.gov This can involve limitations in the initial absorption of the herbicide by the leaves and restricted movement within the plant. frontiersin.org

Impaired Foliar Absorption Rates and Maximum Uptake

While the plant cuticle is generally not a major barrier to paraquat absorption, differences in foliar absorption rates have been observed between susceptible and resistant biotypes in some studies. frontiersin.org For instance, studies on Lolium perenne ssp. multiflorum indicated that paraquat was absorbed faster in susceptible biotypes compared to resistant ones, although the maximum absorption levels were similar for both biotypes. frontiersin.org This suggests that while the total amount absorbed might eventually be comparable, a slower initial uptake rate could contribute to resistance by allowing more time for detoxification or sequestration mechanisms to act.

Restricted Movement of Herbicide out of Treated Leaves

A crucial aspect of reduced translocation is the restriction of paraquat movement out of the treated leaves to other parts of the plant where it could cause systemic damage. frontiersin.org Research using 14C-labelled paraquat has demonstrated that in resistant biotypes, the herbicide often remains largely confined to the treated leaf, whereas in susceptible plants, a significant proportion is translocated to other tissues. frontiersin.org For example, in a resistant Lolium perenne ssp. multiflorum biotype, translocation of 14C-paraquat out of the treated leaf was nearly 20 times lower than in the susceptible biotype. frontiersin.org Similarly, studies on Conyza bonariensis have shown restricted lateral movement of 14C-paraquat from the application point in resistant leaf sections compared to sensitive ones. nih.gov This restricted movement is considered a primary mechanism of resistance in various species. mdpi.com Light conditions after application can also influence paraquat translocation, with more restricted movement observed under light due to the rapid, light-dependent action of the herbicide damaging conducting tissues. nih.govfrontiersin.org

Role of Plasma Membrane-Localized Transporters (e.g., Polyamine Transporters)

Paraquat, being a dication, is believed to be actively transported into plant cells via carrier systems. frontiersin.orgnih.gov Due to its structural similarity to certain plant polyamines like putrescine and cadaverine, it has been suggested that paraquat can be taken up via polyamine transport systems localized in the plasma membrane. mdpi.comnih.govresearchgate.netfrontiersin.orgresearchgate.net Studies in maize have shown that paraquat uptake into root cells is an active process that is competitive with polyamines such as putrescine and cadaverine. mdpi.comfrontiersin.org Exogenous application of polyamines has been shown to reduce paraquat uptake and transport, enhancing tolerance in susceptible plants. mdpi.comfrontiersin.org

While direct evidence for paraquat transport mediated by specific membrane transporters in weeds has been challenging to establish conclusively, research in model plants like Arabidopsis thaliana has provided insights. mdpi.comresearchgate.netportlandpress.com For instance, transporters belonging to the L-amino acid transporter (LAT) family and the PDR (pleiotropic drug resistance) subfamily within the ABC (ATP-binding cassette) transporter family have been implicated in paraquat transport activity. mdpi.com Mutations or altered expression of genes encoding these transporters, including polyamine uptake transporters (PUTs), can lead to impaired paraquat uptake or enhanced efflux/sequestration, contributing to resistance. frontiersin.orgnih.govportlandpress.com A study in rice revealed that mutations in the polyamine transporter gene PUT3 conferred paraquat resistance. mdpi.comportlandpress.com

Enhanced Detoxification and Scavenging of Reactive Oxygen Species (ROS)

Paraquat's mode of action involves the generation of destructive ROS. mdpi.comnih.gov Therefore, an enhanced ability to detoxify and scavenge these ROS is another mechanism contributing to paraquat resistance in weeds. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netnih.gov This often involves the upregulation of enzymatic and non-enzymatic antioxidant systems. mdpi.comnih.gov

Upregulation of Enzymatic Antioxidant Systems (e.g., Superoxide (B77818) Dismutase, Catalase)

Resistant weed biotypes frequently exhibit increased activities of key antioxidant enzymes that are crucial for maintaining cellular redox balance under oxidative stress. mdpi.comnih.govresearchgate.netcas.czoup.comnih.govscispace.com Superoxide dismutase (SOD) is a primary enzyme that catalyzes the dismutation of superoxide radicals into hydrogen peroxide, which is then detoxified by other enzymes like catalase (CAT) and peroxidases. nih.govresearchgate.net

Studies have shown higher activities of SOD and CAT in resistant biotypes of various weed species, including Lolium perenne, Conyza bonariensis, and Eleusine indica, when compared to susceptible biotypes. mdpi.comscispace.com For example, in a paraquat-tolerant Rehmannia glutinosa species, the levels of ascorbate (B8700270) peroxidase (APX), glutathione (B108866) reductase (GR), non-specific peroxidase (POX), and superoxide dismutase (SOD) were significantly higher than in a susceptible soybean. nih.govscispace.com While catalase activity was higher in the susceptible soybean in that specific study, increased activities of multiple antioxidant enzymes collectively contribute to enhanced ROS scavenging capacity in many resistant weeds. mdpi.comresearchgate.netcas.czscispace.com

The upregulation of these enzymatic antioxidant systems helps resistant plants to mitigate the damage caused by the ROS generated by paraquat, allowing them to survive herbicide application at doses that would be lethal to susceptible individuals. mdpi.comnih.govcas.cz

Table: Paraquat Resistance Levels in Selected Weed Biotypes

SpeciesBiotypeResistance Index (R/S Ratio)Mechanism(s) ImplicatedSource
Lolium rigidumR32-fold (LD50)Restricted translocation uwa.edu.au
Lolium perenne ssp. multiflorumPRHCConfirmed resistanceRestricted translocation, vacuolar sequestration frontiersin.orgfrontiersin.org
Conyza bonariensisRUp to 100-foldSequestration, reduced translocation mdpi.comnih.gov
Eleusine indicaER12.30 (GR50)Multiple resistance (Glyphosate, Paraquat) openagriculturejournal.com
Eleusine indicaER23.37 (GR50)Multiple resistance (Glyphosate, Paraquat) openagriculturejournal.com
Plantago lanceolataR3-fold (LD50)Reduced translocation, presumed sequestration mdpi.com
Hedyotis verticillataR2-4-fold (ED50)Multiple resistance (Glyphosate, Paraquat) weedscience.org
Hordeum leporinum-Resistance detectedParaquat resistance nih.gov

Note: Resistance index values and specific mechanisms can vary depending on the weed species, biotype, and study methodology.

Table: Differential Antioxidant Enzyme Activities in Paraquat-Tolerant Rehmannia glutinosa vs. Susceptible Soybean

EnzymeFold Higher in R. glutinosa (vs. Soybean)Source
Ascorbate Peroxidase (APX)7.3 nih.govscispace.com
Glutathione Reductase (GR)4.9 nih.govscispace.com
Non-specific Peroxidase (POX)2.7 nih.govscispace.com
Superoxide Dismutase (SOD)1.6 nih.govscispace.com
Catalase (CAT)~0.08 (12-fold lower) nih.govscispace.com

It appears there is a slight conflict between your request to generate an article focusing solely on the chemical compound "Gramocil" and the provided outline, which details "."

Based on the search results, this compound is a herbicide formulation containing paraquat and diuron (B1670789) as active ingredients smolecule.comagrizon.comhealth.gov.ttgovt.lcntu.edu.twmdpi-res.commdpi.comechocommunity.orgresearchgate.netscielo.br. The outline you provided, however, focuses on the mechanisms by which weeds develop resistance to herbicides in general, such as elevated antioxidant levels, sequestration, and target-site/non-target-site resistance scielo.brscialert.net.

Strictly adhering to the provided outline means the article would be about these general resistance mechanisms, not solely about the specific herbicide formulation this compound. While this compound (or its active ingredients) could be mentioned as examples within a discussion of herbicide resistance, the outline does not structure the article around this specific compound.

To ensure I generate the article you need, could you please clarify your priority?

Do you want an article that focuses solely on the chemical compound "this compound," discussing its composition, mode of action, and potentially its role in weed management and resistance, even if this means deviating from the provided outline's structure?

Or do you want an article that strictly follows the provided outline on the mechanisms of herbicide resistance, where this compound might only be mentioned if relevant to illustrating one of those general mechanisms?

Genetic Basis of Herbicide Resistance

Non-Target-Site Resistance (NTSR) Mechanisms

Polygenic Control and Complex Genetic Architecture

Herbicide resistance, particularly non-target-site resistance (NTSR), is increasingly recognized as being under polygenic control, involving multiple genes with small additive effects rather than a single gene with a large effect ucdavis.edukreinerlab.combiorxiv.orgnih.govutoronto.ca. This complex genetic architecture means that resistance is not determined by a simple presence or absence of a single gene, but rather by the combined effect of variations in numerous genes distributed across the weed genome kreinerlab.combiorxiv.orgutoronto.ca. This contrasts with some cases of target-site resistance (TSR), which can be conferred by mutations in a single gene encoding the herbicide's target protein kreinerlab.combiorxiv.org. The polygenic nature of NTSR makes it more challenging to study and manage compared to monogenic resistance, as it involves identifying and understanding the cumulative effects of multiple genetic loci kreinerlab.com.

Identification of Candidate Genes and Quantitative Trait Loci (QTL) (e.g., Multidrug and Toxin Extrusion (MATE) proteins, Cation Transporters)

Identifying the specific genes and genomic regions (Quantitative Trait Loci or QTL) involved in herbicide resistance is a key area of research. Studies utilizing techniques such as QTL mapping and genome-wide association studies (GWAS) have provided insights into the genetic basis of resistance in various weed species. For instance, research on paraquat resistance in Lolium multiflorum (Italian ryegrass) has identified two significant QTL regions on chromosome 5 associated with this trait researchgate.netbiorxiv.orgdntb.gov.ua. These regions contain candidate genes that are thought to play a role in cellular transport processes researchgate.netbiorxiv.org. Among the candidate genes identified are those encoding Multidrug and Toxin Extrusion (MATE) proteins and cation transporters researchgate.netbiorxiv.orgdntb.gov.ua. MATE transporters are known to be involved in the detoxification and transport of various compounds, including plant secondary metabolites and xenobiotics, suggesting a potential role in herbicide sequestration or efflux frontiersin.orgresearchgate.net. Cation transporters, some of which interact with polyamines, have also been implicated in resistance, potentially by affecting the cellular localization or transport of herbicides like paraquat, which is a bivalent cation researchgate.netbiorxiv.orgdntb.gov.uamdpi.com. Beyond paraquat, studies on resistance to other herbicides, such as metribuzin (B1676530) in wheat, have also identified QTL and candidate genes related to metabolic detoxification pathways, including cytochrome P450 monooxygenases and xenobiotic transmembrane transporters, further highlighting the role of transporter proteins like MATEs in herbicide tolerance frontiersin.orgresearchgate.net.

Molecular Studies in Model Plant Systems

Model plant systems, particularly Arabidopsis thaliana, have been invaluable in dissecting the molecular mechanisms underlying herbicide resistance. These studies allow for controlled genetic manipulation and detailed analysis of gene function.

Role of Specific Proteins (e.g., RADICAL-INDUCED CELL DEATH1 (RCD1), Small Paraquat resistance proteins (SPQ)) in Conferring Resistance

Molecular studies in Arabidopsis have identified specific proteins that contribute to herbicide resistance. For example, the radical-induced cell death1 (rcd1) mutant of Arabidopsis thaliana exhibits high tolerance to paraquat (methyl viologen) frontiersin.orgup.ptnih.govmdpi.comscirp.org. RCD1 is a nuclear protein involved in stress responses, and its disruption in the rcd1 mutant appears to alter cellular metabolism and enhance antioxidant defense mechanisms, leading to increased paraquat tolerance frontiersin.orgup.ptnih.govmdpi.com. While the precise mechanism of RCD1's involvement in paraquat resistance is still under investigation, studies suggest it may negatively regulate reductive metabolism and energy production pathways up.pt. Another group of proteins, the Small Paraquat resistance proteins (SPQ), identified in Arabidopsis thaliana and Lepidium crassifolium, have also been shown to confer paraquat resistance when overexpressed in transgenic Arabidopsis plants mdpi.comnih.govresearchgate.netresearchgate.netnih.gov. SPQ proteins are considered regulatory small proteins that may link reactive oxygen species (ROS) signaling and abscisic acid (ABA) pathways, influencing stress tolerance, including resistance to paraquat-induced oxidative stress nih.govresearchgate.netnih.gov.

Population Genetics of Resistance Evolution

The evolution of herbicide resistance in weed populations is fundamentally a process of adaptation driven by selection. Population genetics provides a framework for understanding the factors that influence the rate and pattern of this evolutionary process.

Factors Influencing the Evolution of Resistance (e.g., Mutation Rates, Allele Frequencies, Gene Flow)

Several factors influence the evolution of herbicide resistance in weed populations. These include the rate at which new resistance mutations arise, the initial frequency of resistance alleles in the population before herbicide exposure, the inheritance pattern of resistance (dominant or recessive), the fitness cost associated with resistance alleles in the absence of the herbicide, the mating system of the weed species, and gene flow between populations erudit.orgresearchgate.netscilit.comcambridge.orgcaws.org.nz. Spontaneous gene mutation is considered the ultimate source of genetic variation for resistance within a geographic area erudit.orgresearchgate.netscilit.comcaws.org.nz. Although mutation rates for specific resistance alleles are generally low, large weed populations and high fecundity can still result in the presence of resistant mutants erudit.orgscilit.comcaws.org.nz. The initial frequency of resistance alleles and the intensity of selection imposed by repeated herbicide application are critical determinants of how quickly resistance evolves erudit.orgresearchgate.netscilit.comcambridge.org. Dominant resistance alleles tend to increase in frequency more rapidly in random mating populations compared to recessive alleles erudit.orgscilit.comcambridge.org. Gene flow, through the movement of pollen or seeds from resistant populations to susceptible ones, can introduce resistance alleles and accelerate the evolution of resistance in previously unexposed fields erudit.orgscilit.comcambridge.org.

Cross-Resistance and Multiple Resistance Development

Weed populations can evolve resistance to more than one herbicide, a phenomenon categorized as either cross-resistance or multiple resistance dpird.wa.gov.auontario.capesticidestewardship.orgunl.eduerudit.org. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple herbicides, often those with the same mode of action or from the same chemical family dpird.wa.gov.auontario.capesticidestewardship.orgunl.eduerudit.org. This can arise from a single mutation, for example, an alteration in the herbicide target site that affects the binding of several herbicides unl.edu. Alternatively, a non-target site mechanism like enhanced metabolism mediated by a broad-spectrum detoxification enzyme can confer cross-resistance to herbicides from different chemical classes dpird.wa.gov.auunl.eduerudit.org. Multiple resistance, on the other hand, describes weed populations that possess more than one distinct resistance mechanism, allowing them to withstand herbicides from different modes of action groups dpird.wa.gov.auontario.capesticidestewardship.orgunl.eduerudit.org. This often develops through sequential selection with different herbicides or through the accumulation of multiple resistance alleles within individuals or populations ontario.capesticidestewardship.orgunl.edu. The development of both cross-resistance and multiple resistance significantly reduces the available herbicide options for weed control, making these populations particularly difficult to manage ontario.capesticidestewardship.org.

Herbicide Resistance Management Strategies

Managing herbicide resistance, particularly to compounds like paraquat, requires a multi-faceted approach that integrates various control tactics to reduce the selection pressure on weed populations unitedsoybean.orgillinois.edu. Integrated Weed Management (IWM) strategies combine chemical, mechanical, and cultural methods to effectively control weeds and delay the evolution of resistance unitedsoybean.orgillinois.edu.

Cultural and Mechanical Weed Control Practices

Cultural and mechanical control methods are essential components of an IWM strategy for managing herbicide-resistant weeds, including those resistant to paraquat unitedsoybean.orgillinois.edufbn.comweedsmart.org.au. These practices aim to prevent weed establishment, reduce weed seed production, and deplete the weed seed bank in the soil illinois.edu.

Cultural practices create conditions that are unfavorable for weed growth and give crops a competitive advantage illinois.edu. These can include:

Crop Rotation: Diversifying crops grown in a field over time disrupts weed life cycles and allows for the use of different weed control methods, including herbicides with different modes of action unitedsoybean.orgfbn.comweedsmart.org.aumanitoba.ca.

Competitive Cultivars: Planting crop varieties that are more competitive against weeds can help suppress weed growth unitedsoybean.org.

Optimized Planting Date and Density: Adjusting planting dates and increasing crop seeding rates can help crops establish quickly and outcompete weeds manitoba.ca.

Fertilizer Placement: Strategic placement of fertilizer can favor crop growth over weed growth manitoba.ca.

Cover Crops: Utilizing cover crops can suppress weed emergence and growth unitedsoybean.orgillinois.edu.

Mechanical control methods involve the physical removal or destruction of weeds illinois.eduhracglobal.com. Relevant practices for managing paraquat-resistant weeds include:

Tillage: Cultivation can bury weed seeds, preventing germination, or directly kill emerged weeds helenaagri.comfbn.comweedsmart.org.auhracglobal.com.

Hand Weeding: Manual removal of weeds, especially survivors after herbicide application, prevents seed set hracglobal.comgrdc.com.au.

Slashing or Mowing: Cutting weeds can prevent seed production weedsmart.org.augrdc.com.au.

Harvest Weed Seed Control: Techniques such as narrow windrow burning, chaff lining, or using seed destructors at harvest can capture and destroy weed seeds, reducing the seed bank unitedsoybean.orghracglobal.com.

Cleaning Equipment: Preventing the spread of weed seeds between fields by cleaning machinery is crucial helenaagri.comillinois.eduhracglobal.com.

Implementing these practices reduces reliance solely on herbicides and adds diverse pressures on the weed population, making it more difficult for resistant biotypes to dominate unitedsoybean.orgillinois.edu.

Herbicide Rotation and Diversification of Modes of Action

Herbicide rotation and the diversification of modes of action are critical chemical strategies for managing herbicide resistance, including resistance to paraquat helenaagri.comweedscience.orgfbn.comcroplife.org.auweedsmart.org.au. The repeated use of herbicides with the same mode of action is a primary driver of resistance evolution weedscience.org.

Key principles for effective herbicide rotation and diversification include:

Rotating Modes of Action: Alternating the use of herbicides from different mode of action groups within and across growing seasons helps prevent the selection of weeds resistant to a single mode of action helenaagri.comweedscience.orgcroplife.org.auweedsmart.org.au. Paraquat is a Group 22 herbicide, so rotating with herbicides from other groups that control the target weeds is essential helenaagri.com.

Tank Mixing: Applying compatible herbicides with different modes of action simultaneously can control a broader spectrum of weeds and reduce the likelihood of resistant individuals surviving the application croplife.org.auweedsmart.org.aucitrusindustry.net. Tank mixing paraquat with herbicides from other groups, such as Photosystem II inhibitors (Group 5) or PPO inhibitors (Group 14), can enhance control and manage resistance fbn.comfbn.comweedsmart.org.augrdc.com.au.

Sequential Applications (Double Knock): Applying a herbicide followed by another herbicide with a different mode of action after a short interval can be an effective strategy, particularly for difficult-to-control or resistant weeds grdc.com.auweedsmart.org.aucroplife.org.au. A common double-knock strategy involves glyphosate (B1671968) followed by paraquat, although resistance to both has been observed weedsmart.org.augrdc.com.augrdc.com.au. Studies suggest that for populations with dual resistance, a double-knock strategy involving paraquat followed by another paraquat application or tank mixes with other modes of action can be more effective than glyphosate followed by paraquat grdc.com.au.

Using Full Label Rates: Applying herbicides at the recommended full rates ensures maximum efficacy against susceptible weeds, reducing the chance of partially resistant individuals surviving and reproducing manitoba.cacroplife.org.aucitrusindustry.net.

Targeting Small Weeds: Applying herbicides when weeds are small and actively growing is crucial for optimal control and reduces the selection pressure on larger, potentially more tolerant plants fbn.commanitoba.ca.

Implementing these strategies helps to reduce the selection pressure on weed populations for resistance to specific herbicides like paraquat, preserving their effectiveness as weed management tools helenaagri.comweedscience.orgcroplife.org.au.

Bioremediation and Advanced Degradation Technologies for Environmental Contamination

Microbial Bioremediation Strategies

Microbial degradation is a significant pathway for the breakdown of paraquat (B189505) in contaminated environments nih.govfrontiersin.org. Various microorganisms, including bacteria, fungi, and yeast, have been reported to effectively degrade paraquat nih.govfrontiersin.org.

Isolation and Characterization of Paraquat-Degrading Microorganisms (Bacteria, Fungi, Yeast)

Numerous studies have focused on isolating and characterizing microorganisms capable of degrading paraquat from contaminated soils and other environments nih.govfrontiersin.org. These efforts have identified a range of bacterial, fungal, and yeast species with paraquat-degrading abilities.

Table 1: Examples of Paraquat-Degrading Microorganisms

Type of MicroorganismSpecies/StrainNotesSource
BacteriaAerobacter aerogenesCan utilize paraquat as a sole carbon or nitrogen source. frontiersin.org frontiersin.org
BacteriaAgrobacterium tumefaciensCan utilize paraquat as a sole carbon or nitrogen source. frontiersin.org frontiersin.org
BacteriaPseudomonas fluorescensCan utilize paraquat as a sole carbon or nitrogen source. frontiersin.org frontiersin.org
BacteriaBacillus cereusCan utilize paraquat as a sole carbon or nitrogen source. frontiersin.org frontiersin.org
BacteriaOscillospira sp. frontiersin.org frontiersin.org
BacteriaRoseateles terraeUsed in a mixed culture for high degradation efficiency. frontiersin.org frontiersin.org
BacteriaBacillus sp.Used in a mixed culture for high degradation efficiency. frontiersin.org frontiersin.org
BacteriaEscherichia coliUsed in a mixed culture for high degradation efficiency. frontiersin.org frontiersin.org
BacteriaPseudomonas putidaDemonstrated high degradation efficiency in the presence of charcoal. nih.gov nih.govnih.gov
BacteriaEnterobacter cloacae PQ02 nih.gov nih.gov
BacteriaAeromonas veronii NK67 nih.gov nih.gov
BacteriaBacillus aryabhattai MoB09Degraded almost 100% of 10 mg/mL paraquat in 72 h under controlled conditions. frontiersin.org frontiersin.org
BacteriaKocuria sp.Isolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
BacteriaChryseobacterium sp.Isolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
BacteriaCorynebacterium sp.Isolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
BacteriaAcinetobacter sp.Isolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
BacteriaPaenibacillus sp.Isolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
BacteriaLerclercia sp.Isolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
BacteriaProteus sp.Isolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
FungiLipomyces starkeyi Lod and RijCompletely removed 27 mg/L paraquat from medium within 3 days. frontiersin.org frontiersin.org
FungiHypholoma dispersum ECS-705Removed 70.7% of paraquat (200 mg/L) in 12 days. tandfonline.com tandfonline.com
FungiAspergillus nigerShowed tolerance and growth in the presence of paraquat. tandfonline.com tandfonline.com
FungiPhanerochaete chrysosporiumShowed tolerance and growth in the presence of paraquat. tandfonline.com tandfonline.com
FungiTrametes pavonia ECS-67Removed 54.2% of paraquat (200 mg/L) in 12 days. tandfonline.com tandfonline.com
FungiTrametes versicolor ECS-79Removed 54.1% of paraquat (200 mg/L) in 12 days. tandfonline.com tandfonline.com
MouldsTalaromyces sp.Isolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
MouldsCladosporium carioniiIsolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
MouldsCurvularia sp.Isolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
YeastCandida stellatoideaIsolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
YeastCandida kruseiIsolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
YeastSaccharomyces cerevisiaeIsolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
ActinomycesActinomyces isrealiiIsolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
ActinomycesActinomyces naeslundiIsolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
ActinomycesActinomyces viscosus 1Isolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
ActinomycesActinomyces meyeriIsolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com
ActinomycesActinomyces viscosus 2Isolated from non-pesticides impacted soil. journalsajrm.com journalsajrm.com

These microorganisms can degrade paraquat through various mechanisms, including utilizing it as a sole carbon or nitrogen source or transforming it into less toxic products through co-metabolism frontiersin.org.

Elucidation of Microbial Degradation Pathways and Metabolites

Understanding the metabolic pathways involved in paraquat degradation by microorganisms is crucial for enhancing bioremediation strategies nih.govfrontiersin.org. Research has identified several intermediate and ultimate metabolites produced during microbial breakdown.

The degradation of paraquat often involves the fragmentation of its pyridinium (B92312) rings nih.govfrontiersin.org. Studies using 14C-labeling have shown that pyridinium ring carbons can be released as CO2 nih.govfrontiersin.org. A key intermediate identified is the 4-carboxy-1-methylpyridinium ion, which can further degrade in soils into methylamine (B109427) and CO2 through microbial activity nih.govfrontiersin.org.

During paraquat biodegradation, ring fragmentation products such as oxalate, formate, and succinate (B1194679) have been identified as carboxylic acids, while methylamine and carbon dioxide are detected as ultimate metabolites nih.govfrontiersin.org. The intermediate products from paraquat degradation can include monoquat and 4-carboxy-1-methylpyridinium (MINA), which are subsequently degraded to smaller molecules like methylamine, formate, and oxalate, eventually yielding carbon dioxide, ammonia, and water as the final products mdpi.com.

Table 2: Identified Metabolites of Paraquat Microbial Degradation

MetaboliteDescriptionSource
4-carboxy-1-methylpyridiniumIntermediate product. nih.govfrontiersin.org nih.govfrontiersin.org
MonoquatIntermediate product. tandfonline.commdpi.com tandfonline.commdpi.com
OxalateCarboxylic acid fragmentation product. nih.govfrontiersin.orgtandfonline.com nih.govfrontiersin.orgtandfonline.com
FormateCarboxylic acid fragmentation product. nih.govfrontiersin.orgtandfonline.com nih.govfrontiersin.orgtandfonline.com
SuccinateCarboxylic acid fragmentation product. nih.govfrontiersin.org nih.govfrontiersin.org
MethylamineUltimate or intermediate product. nih.govfrontiersin.orgtandfonline.commdpi.com nih.govfrontiersin.orgtandfonline.commdpi.com
Carbon dioxide (CO2)Ultimate product. nih.govfrontiersin.orgtandfonline.commdpi.com nih.govfrontiersin.orgtandfonline.commdpi.com
AmmoniaUltimate product (from nitrogen). mdpi.com mdpi.com
WaterUltimate product. mdpi.com mdpi.com

Identification of Functional Enzymes and Genes Involved in Degradation

While many paraquat-degrading microorganisms have been identified, detailed studies on the specific functional enzymes and genes responsible for paraquat degradation are still developing nih.govfrontiersin.org. Understanding these molecular components is indispensable for comprehending the degradation mechanisms and for potential field-scale applications nih.govfrontiersin.org.

Anti-oxidative enzymes like superoxide (B77818) dismutase (SOD) are known to contribute to paraquat tolerance in microorganisms by removing superoxides produced during paraquat toxicity nih.govfrontiersin.org. Catalase is also indicated to play a role nih.govfrontiersin.org. In plants, a cytochrome P450 enzyme, CYP86A4 (also known as AtPQT11), has been identified in Arabidopsis thaliana as being able to detoxify paraquat via N-demethylation, converting it to the non-toxic N-demethyl paraquat mdpi.combiorxiv.org. While this is a plant enzyme, it suggests potential enzymatic mechanisms that might also be present or have analogs in microbial degradation pathways. Further research using modern high-throughput omics technologies is needed to gain clearer information about the metabolic pathways, regulatory genes, and enzymes involved in microbial paraquat biodegradation nih.gov.

Bioaugmentation Techniques for Enhanced Remediation

Bioaugmentation, the introduction of specific microorganisms to a contaminated site, is a technique used to enhance the rate and extent of pollutant degradation nih.govtci-thaijo.org. For paraquat-contaminated environments, bioaugmentation with selected paraquat-degrading microorganisms or consortia has shown promising results nih.govtci-thaijo.org.

Using a mixed culture of four microorganisms (Roseateles terrae, Bacillus sp., Escherichia coli, and P. fluorescens), researchers achieved 97% degradation of an initial paraquat dose (100 mg/L) over 7 days nih.govfrontiersin.org. This demonstrates the significant degradation ability of bacterial strains in consortia and their potential for bioremediation nih.govfrontiersin.org.

Bioaugmentation with an isolated bacterial consortium in soil microcosms with an initial paraquat concentration of 80 mg/kg soil resulted in a degradation efficiency of 76% after 60 days, compared to 44% in natural attenuation treatment tci-thaijo.org. The half-life of paraquat in the bioaugmentation treatment was less than 20 days, suggesting the important role of the introduced bacterial consortium tci-thaijo.org.

Immobilization of appropriate microorganisms can further enhance paraquat degradation efficiency nih.gov. The immobilization of microbial cells on support materials like nanoclay or biochar combines adsorption and biodegradation, offering high stability and metabolic activity for pollutant degradation nih.govmdpi.com. A study using paraquat-degrading bacteria immobilized on nanoceramics highlighted the potential of this approach nih.gov.

Phytoremediation Approaches

Phytoremediation utilizes plants to remove, contain, or degrade environmental contaminants conicet.gov.armdpi.com. Plants can play a role in paraquat remediation through uptake and, to a limited extent, degradation, as well as by supporting microbial degradation in the rhizosphere conicet.gov.ar.

Selection of Plant Species for Paraquat Uptake and Degradation

While paraquat is known for its rapid action and toxicity to green plant tissue on contact, some plant species have shown potential for paraquat uptake and even some level of degradation or tolerance wikipedia.orgmdpi.com.

Studies have investigated the ability of various plant species to take up paraquat. In a study combining a microbial consortium with phytoremediation in soil pots, African sesbania showed the highest paraquat degradation efficiency (97.14%) over 45 days, followed by jack bean (96.43%) and pinto peanut (95.71%) tci-thaijo.org. This suggests that these plants can contribute to the reduction of paraquat in soil, likely through a combination of uptake and enhancing rhizosphere microbial activity tci-thaijo.org.

Cowpea (Vigna unguiculata) has also been evaluated for paraquat degradation in pot experiments when grown in paraquat-contaminated soil inoculated with the bacterium Bacillus aryabhattai frontiersin.org. The presence of the bacterium facilitated the remediation of paraquat residue in the soil frontiersin.org.

Although paraquat is generally considered stable within plants, recent research has identified a metabolic detoxification mechanism in Arabidopsis thaliana involving the enzyme CYP86A4, which performs N-demethylation of paraquat into a non-toxic metabolite mdpi.combiorxiv.org. This finding establishes a potential, albeit recently discovered, pathway for paraquat degradation within plants mdpi.combiorxiv.org.

Table 3: Plant Species with Potential for Paraquat Remediation

Plant SpeciesPotential Role in RemediationNotesSource
African sesbaniaHigh degradation efficiency in combination with microbes. tci-thaijo.orgAchieved 97.14% degradation in soil pots over 45 days with a bacterial consortium. tci-thaijo.org tci-thaijo.org
Jack beanHigh degradation efficiency in combination with microbes. tci-thaijo.orgAchieved 96.43% degradation in soil pots over 45 days with a bacterial consortium. tci-thaijo.org tci-thaijo.org
Pinto peanutHigh degradation efficiency in combination with microbes. tci-thaijo.orgAchieved 95.71% degradation in soil pots over 45 days with a bacterial consortium. tci-thaijo.org tci-thaijo.org
Cowpea (Vigna unguiculata)Evaluated for degradation in contaminated soil with bacteria. frontiersin.orgSupported remediation of paraquat residue in soil when inoculated with Bacillus aryabhattai. frontiersin.org frontiersin.org
Arabidopsis thalianaExhibits metabolic detoxification via N-demethylation. mdpi.combiorxiv.orgInvolves the enzyme CYP86A4 (AtPQT11) converting paraquat to N-demethyl paraquat. mdpi.combiorxiv.org mdpi.combiorxiv.org

Phytoremediation can be limited by the toxicity of paraquat to plants and its strong adsorption to soil, which can reduce its bioavailability for plant uptake and microbial degradation in the rhizosphere conicet.gov.arwho.int. However, the synergistic effect of plants and rhizosphere microorganisms holds promise for enhancing paraquat remediation tci-thaijo.orgconicet.gov.ar.

Role of Rhizosphere Microorganisms in Plant-Assisted Remediation

The rhizosphere, the soil zone immediately surrounding plant roots, is a hotspot for microbial activity. These microorganisms play a vital role in the degradation of organic pollutants, including herbicides like paraquat. Natural microorganisms in soil can remediate residual paraquat, although the efficiency can be low, sometimes less than 1% depending on soil texture and composition. frontiersin.orgnih.gov Enhancing the population of paraquat-degrading microorganisms is therefore necessary for effective remediation of contaminated sites. frontiersin.orgnih.gov

Various bacteria capable of degrading pesticides, such as Bacillus, Pseudomonas, Flavobacterium, Arthrobacter, Diaphorobacter, Klebsiella, Ochrobactrum, and Agrobacterium, have been isolated and identified. frontiersin.orgnih.gov Some Bacillus species have demonstrated the ability to degrade paraquat, utilizing it as a sole carbon and nitrogen source in synthetic media. frontiersin.org For instance, Bacillus aryabhattai strain MoB09 has shown the potential to degrade almost 100% of 10 mg/ml of paraquat in 72 hours under controlled conditions. frontiersin.org Rhizosphere bacteria are often more physiologically active than those in bulk soil, contributing to enhanced biodegradation in this zone. researchgate.net The increased rate of biodegradation in the rhizosphere can be attributed to co-metabolism and/or larger microbial populations stimulated by root exudates, root turnover, and improved soil moisture, oxygen, and nutrient conditions. tci-thaijo.org

Synergistic Effects of Combined Bioaugmentation and Phytoremediation

Combining bioaugmentation (introducing specific microorganisms) and phytoremediation (using plants to remove or degrade contaminants) can synergistically enhance the degradation of paraquat in contaminated soil. tci-thaijo.orgtci-thaijo.org Phytoremediation alone can increase paraquat degradation, but the combination with bioaugmentation has shown better results. tci-thaijo.org

Studies have demonstrated that a bacterial consortium isolated from paraquat-contaminated rhizosphere soil, when combined with phytoremediation using plants like African sesbania (Sesbania sesban), can significantly increase degradation efficiency. tci-thaijo.orgtci-thaijo.org In one study, after 45 days, the combination of a microbial consortium and African sesbania showed a paraquat degradation efficiency of 97.14%, compared to 89.29% with phytoremediation alone. tci-thaijo.orgtci-thaijo.org This enhanced efficiency is attributed to the plants' ability to improve soil conditions through rooting, allowing better penetration of oxygen, water, and nutrients, which in turn enhances microbial activity. tci-thaijo.orgtci-thaijo.org

Research findings on the combined technique:

TreatmentInitial Paraquat Concentration (mg/kg)Duration (days)Degradation Efficiency (%)Half-life (days)
Natural Attenuation (NA)80604445.29
Bioaugmentation (BA)80607640.29
Phytoremediation (African sesbania)804589.2921.87
Bioaugmentation + Phytoremediation (African sesbania)804597.1417.14

Data derived from Asia-Pacific Journal of Science and Technology. tci-thaijo.orgtci-thaijo.org

The combined approach leverages the strengths of both techniques, with bioaugmentation providing potent degrading microbes and phytoremediation creating a favorable environment for microbial activity. tci-thaijo.org

Physicochemical Degradation Methods

Physicochemical methods offer alternative or complementary approaches to biological remediation for paraquat removal from contaminated environments, particularly water. frontiersin.orgfrontiersin.org

Advanced Oxidation Processes (AOPs) for Paraquat Removal

Advanced Oxidation Processes (AOPs) are effective technologies for the treatment of recalcitrant organic matter, including paraquat, through the generation of highly reactive hydroxyl (HO•) radicals. scirp.orgscielo.brnih.govscispace.comresearchgate.net These radicals are strong oxidizing agents capable of mineralizing organic pollutants. scirp.org Various AOPs have been explored for paraquat degradation, such as UV/H₂O₂, ultraviolet irradiation, Fenton, photoelectro-Fenton, ozonation, photochemical, and electrochemical oxidation. frontiersin.orgscielo.brscispace.com

The Fenton process, involving the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) at acidic pH, is a widely studied AOP for paraquat degradation. researchgate.net Complete paraquat degradation and approximately 40% mineralization were achieved within 4 hours using Fenton's reagent under optimal conditions in a batch reactor. researchgate.net The photo-Fenton process, which utilizes UV or visible light to enhance the Fenton reaction, has also received attention, partly due to the possibility of using solar radiation to reduce energy costs. scielo.br

Studies have shown that factors such as pH, initial paraquat concentration, and the concentration of oxidizing agents and catalysts influence the efficiency of AOPs. For instance, complete paraquat degradation using Fenton's reagent was achieved at pH 3, while only 30% degradation occurred at pH 5 over the same duration. copernicus.org

Photocatalytic Degradation Techniques utilizing Metal Oxides (e.g., Titanium Dioxide)

Photocatalytic degradation, often utilizing semiconductor metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO), is another promising physicochemical method for paraquat removal. frontiersin.orgscispace.comresearchgate.netumt.edu.myajchem-a.com These photocatalysts, when irradiated with UV or visible light, generate electron-hole pairs that can produce reactive oxygen species, such as hydroxyl radicals, capable of degrading organic pollutants. scirp.orgsemanticscholar.org

Titanium dioxide (TiO₂) has been widely investigated as a photocatalyst for water pollution treatment due to its non-toxic nature and photostability. umt.edu.mypsu.edu Studies have shown that TiO₂ can effectively degrade paraquat dichloride under UV irradiation. umt.edu.mypsu.edu For example, synthesized TiO₂ nanostructured material achieved 70% degradation of paraquat dichloride within 4 hours under UV light. umt.edu.my

The efficiency of photocatalytic degradation can be influenced by factors such as the type and form of the photocatalyst, calcination temperature, dopant presence, and pollutant concentration. scirp.orgscispace.comresearchgate.netpsu.edu Doping TiO₂ with other elements, such as iron or zirconium, can enhance its photocatalytic activity, extending its effectiveness to visible light irradiation and improving degradation efficiency. semanticscholar.orgpsu.edudoaj.org For instance, TiO₂-Fe nanopowder achieved 98.4% degradation of paraquat dichloride in 75 minutes under visible and sunlight irradiation. semanticscholar.orgdoaj.org Zirconium-doped TiO₂ calcined at 750°C showed significantly higher paraquat degradation (79.63%) compared to undoped TiO₂ (22.31% and 11.57%) under UV irradiation. psu.edu

Research findings on photocatalytic degradation using TiO₂:

PhotocatalystIrradiation TypeParaquat ConcentrationDurationDegradation Efficiency (%)Notes
Synthesized TiO₂UV (302 nm)1.0 x 10⁻⁴ mg/L4 hours70Nanostructured TiO₂. umt.edu.my
TiO₂/β-SiCUV10 ppm70 minutes~43.16Fixed bed reactor. scirp.org
TiO₂-Fe nanopowderVisible/SunlightInitial (unspecified)75 minutes98.4Fe³⁺ concentration 10% (w/w). semanticscholar.orgdoaj.org
Zr-doped TiO₂ (20:80)UV (365 nm)15 ppm240 minutes79.63Calcined at 750°C. psu.edu
Undoped TiO₂UV (365 nm)15 ppm240 minutes22.31 (450°C), 11.57 (750°C)Calcined at different temperatures. psu.edu

Data compiled from various sources. scirp.orgumt.edu.mysemanticscholar.orgpsu.edudoaj.org

The pH of the solution also plays a role in TiO₂ photocatalysis of paraquat, with maximum degradation rates observed near the isoelectric point of TiO₂. scirp.org

Adsorption-Based Remediation Technologies

Adsorption is recognized as a cost-effective and efficient method for the removal of paraquat from water. researchgate.netmdpi.comnih.govmdpi.comd-nb.info This technique involves the binding of paraquat molecules onto the surface of solid adsorbent materials.

Application of Natural and Engineered Adsorbents (e.g., Plant Extracts, Biochar, Activated Carbon, Clay)

A variety of natural and engineered adsorbents have been investigated for their effectiveness in removing paraquat from aqueous solutions. These include plant extracts, biochar, activated carbon, and clay minerals. mdpi.comnih.govmdpi.comacs.orgbioline.org.briieta.org

Natural clay minerals are effective in removing organic cations like paraquat due to electrostatic interactions. mdpi.commdpi.com Paraquat's cationic nature facilitates its strong adsorption onto clay lattices. frontiersin.orgbioline.org.br

Activated carbon, derived from various sources including waste materials like used tires or olive oil pomace, is widely used for pesticide removal from water and wastewater. mdpi.comd-nb.infobioline.org.briieta.org Activated carbon derived from used tires showed rapid adsorption of paraquat. mdpi.combioline.org.br Activated carbon prepared from olive oil pomace demonstrated a high adsorption capacity for paraquat dichloride. iieta.org

Biochar, a carbon-rich material produced from the pyrolysis of organic matrices, has gained attention as an adsorbent for pesticides like paraquat. acs.orgbioline.org.br Electrostatic interaction is a primary mechanism for paraquat adsorption onto biochar, particularly under alkaline conditions where biochar surfaces are negatively charged. acs.org Biochar derived from swine manure has been shown to be a low-cost adsorbent for paraquat removal from water. bioline.org.br

Plant extracts have also been explored as eco-friendly and economical adsorbents for paraquat removal from water. nih.gov Certain plant extracts, such as Portulaca oleracea and Chenopodium portulacoides, have demonstrated high paraquat adsorption efficiency. nih.gov

The adsorption process is influenced by factors such as pH, adsorbent dosage, contact time, and the initial concentration of paraquat. mdpi.comnih.govbioline.org.br Kinetic studies often indicate that paraquat adsorption follows a pseudo-second-order model. mdpi.comd-nb.infobioline.org.br

Mechanistic Studies of Paraquat Adsorption onto Various Materials

The adsorption of paraquat (PQ) onto various materials, particularly soil components like clay minerals and organic matter, is a critical process influencing its mobility, bioavailability, and persistence in the environment. Studies have investigated the mechanisms by which paraquat is retained by these materials.

Adsorption onto Clay Minerals:

Paraquat, being a cationic herbicide, exhibits a high affinity for clay minerals due to cation-exchange interactions. mdpi.commdpi.comresearchgate.net This is considered the primary retention mechanism for paraquat on natural and modified clays (B1170129). mdpi.com The capacity of a soil to sorb paraquat is significantly influenced by the amount and type of clay minerals present. mdpi.comresearchgate.net Expandable clay minerals like montmorillonite (B579905) demonstrate a higher sorption capacity compared to non-expandable ones like kaolinite (B1170537) and illite (B577164). mdpi.com This is likely attributed to the interlayer sorption mechanism of paraquat into the expanding lattice structure of montmorillonite. mdpi.com

Beyond cation exchange, other processes contributing to paraquat sorption onto clays include interlayer sorption, hydrogen bonding, van der Waals interactions, and charge transfer. mdpi.comresearchgate.net The specific surface area and pore volume of the clay minerals also play a role in their adsorption capacity and strength. mdpi.com

Research using different clay types has provided quantitative data on paraquat adsorption. For instance, experimental maximum sorbable amounts of paraquat were found to be 5.56 mg g−1 for kaolinite (KLN), 31.88 mg g−1 for illite (ILT), and 91.63 mg g−1 for montmorillonite (MNT), consistent with their cation-exchange capacities (CEC). mdpi.com Desorption experiments have shown that amounts of paraquat retained by montmorillonite samples were significantly larger than those retained by kaolinite or illite. mdpi.com The type of cation saturating the montmorillonite can influence paraquat release, with monovalent cations potentially hindering release more than divalent cations. mdpi.com

Adsorption isotherm models, such as Langmuir and Freundlich, are commonly used to describe the equilibrium adsorption of paraquat onto clays. mdpi.comimist.ma Studies have shown that the Langmuir model can provide a good fit for adsorption data, consistent with a specific cation exchange mechanism. mdpi.com Kinetic studies often indicate that paraquat adsorption onto clays follows a pseudo-second-order model. nih.govvdu.ltresearchgate.net

Adsorption onto Organic Matter:

Paraquat also interacts with soil organic matter (SOM), affecting its distribution between the soil solution and solid phases. researchgate.netconicet.gov.ar Herbicides interacting with SOM engage with both the solid and dissolved fractions. researchgate.net Studies have shown that the presence of organic matter, particularly humic substances, contributes to paraquat sorption. researchgate.netconicet.gov.ar

Proposed mechanisms for paraquat adsorption onto organic matter include ionic bonds between carboxylate groups of humic acids and the cationic paraquat, as well as charge-transfer (π bonding) between the aromatic ring of paraquat and electron-donor or electron-acceptor moieties of humic acids. conicet.gov.ar The adsorption can be influenced by factors such as pH and ionic strength. researchgate.netconicet.gov.ar For instance, the increased solubility of SOM with increasing pH can lead to a decrease in the fraction of paraquat retained on the solid surface at higher pH values, potentially favoring its mobility in soil. researchgate.net

The interaction mechanisms involved in paraquat adsorption by soil and soil aggregates containing organic matter can differ from those on inorganic surfaces alone. tandfonline.com Studies on model soil aggregates containing tannic acid as a source of organic matter showed higher maximum adsorption values than the cation exchange capacity, suggesting the involvement of specific interactions in addition to cation exchange. tandfonline.com

Adsorption onto Other Materials:

Paraquat adsorption has also been studied on various other materials, including activated carbon, metal oxides like goethite, and modified biomass materials. imist.maconicet.gov.arrsc.org While adsorption on inorganic oxides like goethite seems to be weaker compared to clay minerals and activated carbon, interactions can occur, and the presence of organic matter can modify the adsorption behavior. conicet.gov.ar Studies on carbonated jujube seed, for example, proposed electrostatic interactions, π–π interactions, and hydrogen bonding as main mechanisms for paraquat adsorption. rsc.org

The understanding of these adsorption mechanisms is crucial for predicting the environmental fate of paraquat-containing products like Gramocil and for developing strategies for remediation of contaminated sites.

Data Tables:

Based on the search results, here is an example of how data on paraquat adsorption capacities on different clay minerals could be presented in a table:

AdsorbentExperimental Maximum Sorbable Amount (mg g−1)Primary Adsorption Mechanism(s)
Kaolinite5.56 mdpi.comCation exchange mdpi.commdpi.com
Illite31.88 mdpi.comCation exchange mdpi.commdpi.com
Montmorillonite91.63 mdpi.comCation exchange, Interlayer sorption mdpi.commdpi.comresearchgate.net

Note: This table is illustrative and based on specific experimental conditions reported in the cited source.

Further detailed research findings often involve parameters from isotherm models (e.g., Langmuir Qm and K, Freundlich Kf and 1/n) and kinetic models (e.g., pseudo-first-order and pseudo-second-order rate constants), which provide quantitative insights into the adsorption process under varying conditions (pH, temperature, initial concentration, etc.). mdpi.comimist.mavdu.ltrsc.orgbioline.org.br

Isotherm Model Parameters for Paraquat Adsorption onto RBGNS imist.ma
Isotherm
Langmuir
Freundlich
Temkin
Kinetic Model Parameters for Paraquat Adsorption onto RBGNS imist.ma
Kinetic model
Pseudo first-order
Pseudo second-order
Elovich
Intra-particle diffusion

These tables illustrate the type of quantitative data generated in mechanistic studies of paraquat adsorption, providing valuable information for understanding the interactions between the herbicide and different environmental matrices.

Analytical Methodologies for Environmental Monitoring and Residue Analysis

Chromatographic Techniques

Chromatographic methods are widely used for the separation and quantification of Gramocil's active ingredients in various matrices. These techniques offer good separation capabilities, which are crucial for analyzing complex environmental samples.

High-Performance Liquid Chromatography coupled with UV detection is a common method for the determination of paraquat (B189505) and diquat (B7796111) thermofisher.combgb-info.comsielc.comresearchgate.netnih.govaip.orgepa.govresearchgate.netmdpi.com. This technique is particularly suitable for polar and ionic compounds like paraquat, which are not easily analyzed by gas chromatography without derivatization.

EPA Method 549.2, for instance, describes the determination of diquat and paraquat in drinking water using liquid-solid extraction followed by HPLC with UV detection thermofisher.combgb-info.comepa.govthermoscientific.com. This method typically employs reversed-phase HPLC with the addition of ion-pairing reagents to the mobile phase to achieve adequate retention and separation of the bipyridylium herbicides on conventional C18 or C8 columns thermofisher.combgb-info.com. While ion-pairing can lead to good separation, it can also present challenges regarding sensitivity and reproducibility bgb-info.comsciex.com. Some research explores the use of alternative stationary phases, such as mixed-mode or specially designed columns, to achieve separation without ion-pairing reagents, potentially improving sensitivity and simplifying the mobile phase thermofisher.combgb-info.comsielc.comthermoscientific.com.

Studies have demonstrated the application of HPLC-UV for paraquat analysis in various matrices, including soil solution samples nih.gov and water thermofisher.comaip.org. Detection limits for HPLC-UV methods for paraquat in water have been reported in the range of 0.1 µg/mL to 0.8 µg/L bgb-info.com, depending on the specific method and sample preparation. For soil solution samples, a detection limit of 0.5 mg L−1 has been reported nih.gov. Recovery rates in spiked environmental water samples using on-line SPE HPLC have shown good selectivity and suitability for paraquat determination thermofisher.com.

LC-MS and LC-MS/MS offer enhanced sensitivity and selectivity compared to HPLC-UV, making them powerful tools for trace analysis of this compound's active ingredients in complex environmental and biological matrices thermoscientific.comsciex.comisws.org.incabidigitallibrary.orgmdpi.comresearchgate.netrestek.comnih.gov. The coupling of liquid chromatography with mass spectrometry allows for the separation of analytes based on their chromatographic behavior and subsequent identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

LC-MS/MS methods have been developed for the rapid and sensitive determination of paraquat and diquat in drinking water and environmental waters thermoscientific.comsciex.com. These methods often utilize triple-quadrupole mass spectrometers operating in selected reaction monitoring (SRM) mode to achieve high sensitivity and minimize matrix interference thermoscientific.comsciex.com. Using specialized HPLC columns, it is possible to achieve good retention and peak shape for paraquat and diquat without the need for ion-pairing reagents, which can improve sensitivity in MS detection thermoscientific.comrestek.com.

Research findings indicate that LC-MS/MS methods can achieve low limits of quantitation (LOQs) for paraquat in water, such as 0.5 ng/mL thermoscientific.com. Recoveries in spiked environmental water samples have been reported in the range of 78% to 107% with good reproducibility thermoscientific.com. LC-MS/MS has also been applied for the determination of paraquat in vegetables, demonstrating the ability to analyze residues in food crops researchgate.net. Sample preparation often involves extraction and cleanup steps, such as solid-phase extraction (SPE), to isolate and concentrate the analytes from the matrix isws.org.inresearchgate.netnih.gov.

While paraquat is a non-volatile compound, GC and GC-MS can be used for its analysis after chemical derivatization to convert it into a more volatile form isws.org.inmdpi.comnih.govusp.brnih.govresearchgate.netnih.gov. A common approach involves the reduction of paraquat with a reducing agent like sodium borohydride (B1222165) to produce tertiary amines that are amenable to GC analysis nih.govusp.brnih.govresearchgate.net.

GC-MS, particularly with nitrogen-selective detection or in selected ion monitoring (SIM) mode, provides good sensitivity and selectivity for the derivatized products nih.govusp.brnih.gov. This technique has been applied for the analysis of paraquat residues in various matrices, including airborne particulate matter nih.gov and biological samples like plasma and urine usp.brnih.govresearchgate.net.

Studies on GC-MS analysis of paraquat after reduction have reported limits of detection in the range of 0.05 mg/L in plasma and urine usp.brnih.gov and approximately 0.5 ng/m³ for airborne samples nih.gov. Recovery rates for paraquat in spiked samples using GC methods after appropriate extraction and derivatization have been reported between 74% and 96% nih.gov and 85.49% to 100.83% in urine, and 94.72% to 99.68% in blood researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Spectrophotometric and Spectroscopic Methods

Spectrophotometric and spectroscopic techniques offer alternative or complementary approaches for the detection and quantification of this compound's active components.

UV-Vis spectrophotometry is a relatively simple and cost-effective method for the determination of paraquat, often relying on the formation of a colored species through a reduction reaction mdpi.comcabidigitallibrary.orgsemanticscholar.orgajchem-b.comscispace.comnih.govresearchgate.net. Paraquat can be reduced in alkaline solution to form a blue radical ion that exhibits maximum absorbance in the visible region of the spectrum, typically around 600 nm scispace.comnih.govresearchgate.net.

Various reducing agents can be used, such as sodium dithionite (B78146) or glucose mdpi.comscispace.comnih.govresearchgate.net. The intensity of the blue color is proportional to the concentration of paraquat in the sample, allowing for its quantification by measuring the absorbance at the characteristic wavelength.

Spectrophotometric methods have been applied for paraquat analysis in different matrices, including water mdpi.comajchem-b.com, food, and biological samples scispace.comnih.gov. Detection limits for spectrophotometric methods can vary, with some studies reporting limits of detection as low as 0.01 µM ajchem-b.com. The method can be free from interference by some other commonly used pesticides and metal ions scispace.comnih.gov.

Raman spectroelectrochemistry is an advanced technique that combines electrochemical control with Raman spectroscopy, offering enhanced selectivity for the detection of analytes in complex matrices nih.govresearchgate.netfapesp.bracs.org. This method can be particularly useful for analyzing samples where matrix effects or the presence of other substances interfere with traditional spectroscopic techniques.

In the context of paraquat analysis, applying a specific potential can electrochemically activate or modify the paraquat molecule, leading to a selective enhancement or change in its Raman signal nih.govresearchgate.net. This allows for the differentiation of paraquat from other compounds that might be present in the sample, even structurally similar ones like diquat nih.govresearchgate.net.

Research has demonstrated the efficacy of Raman spectroelectrochemistry for the selective detection of paraquat in complex samples, including tap water, apple, and green cabbage, even in the presence of other pesticides nih.govresearchgate.netfapesp.br. By applying a specific potential, researchers were able to obtain highly selective Raman spectra highlighting the primary vibrational bands of paraquat nih.govresearchgate.net. This underscores the potential of this technique for reliable pesticide detection in diverse and challenging matrices.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Paraquat15938
Paraquat15939
Diuron (B1670789)31208

Data Table: Summary of Selected Analytical Methods for Paraquat

Analytical TechniqueMatrix ExamplesReported Detection Limit (approx.)Key PrincipleNotes
HPLC-UVWater, Soil Solution0.1 µg/mL - 0.8 µg/L (Water), 0.5 mg/L (Soil) bgb-info.comnih.govSeparation by LC, detection by UV absorbanceOften requires ion-pairing; EPA Method 549.2 uses this technique thermofisher.combgb-info.comepa.govthermoscientific.com
LC-MS/MSWater, Vegetables, Biological Fluids0.5 ng/mL (Water) thermoscientific.comSeparation by LC, identification/quantification by mass spectrometry (SRM)High sensitivity and selectivity; suitable for trace analysis thermoscientific.comsciex.com
GC-MSAirborne Particulate, Biological Fluids0.5 ng/m³ (Air), 0.05 mg/L (Biological) nih.govusp.brnih.govDerivatization to volatile form, separation by GC, detection by mass spectrometryRequires reduction of paraquat before analysis mdpi.comnih.govusp.brnih.govresearchgate.net
UV-Vis SpectrophotometryWater, Food, Biological Samples0.01 µM ajchem-b.comFormation of colored product (blue radical ion), measurement of absorbanceRelatively simple and cost-effective; relies on reduction reaction mdpi.comcabidigitallibrary.orgsemanticscholar.orgajchem-b.comscispace.comnih.govresearchgate.net
Raman SpectroelectrochemistryWater, Food MatricesNot specified in search resultsCombination of electrochemical control and Raman spectroscopyOffers high selectivity in complex matrices nih.govresearchgate.netfapesp.br

Note: Detection limits and recovery rates can vary significantly depending on the specific sample matrix, sample preparation method, and instrument parameters.

UV-Vis Spectrophotometry for Detection and Quantification

Immunochemical Assays

Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and relatively rapid approach for the detection of paraquat. These methods utilize the specific binding of antibodies to the paraquat molecule.

Enzyme-Linked Immunosorbent Assay (ELISA) for Paraquat Detection

ELISA for paraquat is typically a competitive binding enzyme immunoassay wikipedia.orgnih.govuni.lu. In this format, paraquat in the sample competes with a paraquat-enzyme conjugate for binding sites on antibodies immobilized on a solid phase, such as a microtiter plate wikipedia.orgnih.gov. The amount of enzyme conjugate that binds is inversely proportional to the concentration of paraquat in the sample. Detection is achieved by adding a substrate that the enzyme converts into a colored product, which can be measured spectrophotometrically wikipedia.org.

ELISA kits for paraquat are commercially available and are designed for quantitative measurement wikipedia.orgnih.govuni.lu. The sensitivity of the assay is influenced by factors such as the extraction procedure and dilution factor wikipedia.org. Studies have demonstrated the development of indirect ELISA methods for paraquat, assessing their application to environmental samples like those from worker exposure studies nih.gov. The development of a useful indirect ELISA requires optimization of the coating antigen structure and concentration nih.gov. Reversed affinity chromatography has been employed to refine polyclonal antibody preparations, leading to improvements in assay sensitivity and performance citeab.com. The potential for applying ELISA to a variety of matrices has been discussed citeab.com. The method involves the use of specific antibodies raised against paraquat haptens conjugated to proteins nih.gov.

Electrochemical Methods for Detection

Electrochemical methods provide sensitive and rapid alternatives for paraquat detection, often offering advantages such as ease of operation and low cost compared to some chromatographic techniques fishersci.fi. These methods typically involve measuring the electrical signal generated or altered by the interaction of paraquat with a modified electrode surface.

Sensitive electrochemical methods for paraquat detection have been developed using modified electrodes. For instance, a glassy carbon electrode modified with vertically ordered mesoporous silica (B1680970) films (VMSF) and a nanocarbon composite (three-dimensional graphene-carbon nanotube) has shown superior analytical sensitivity for paraquat in environmental water samples fishersci.fiherts.ac.uk. The synergistic effect of the electrocatalytic ability of the nanocarbon composite and the electrostatically enriched capacity of VMSF contributes to this sensitivity fishersci.fi. VMSF also provides excellent anti-fouling ability, allowing for direct analysis in environmental water samples fishersci.fi.

Other electrochemical sensors for paraquat detection include those based on lead oxide nanoparticles modified on a screen-printed silver working electrode, exhibiting good reproducibility and high sensitivity. This type of sensor has shown high selectivity over other common herbicides like glyphosate (B1671968) and glufosinate-ammonium (B1218520) and has been applied to monitor paraquat contamination in samples like juice and milk. Mesoporous silica thin films deposited on glassy carbon electrodes have also been used, showing effective response to the cationic paraquat while rejecting anions, leveraging the charge selectivity of the negatively charged mesoporous channels. Square wave voltammetry is often used as the detection technique in these methods.

Sample Preparation and Enrichment Techniques

Effective sample preparation and enrichment are critical steps in the analysis of paraquat residues in complex environmental and agricultural matrices. These techniques aim to isolate and concentrate the analyte while removing interfering substances.

Solid Phase Extraction (SPE) for Water and Environmental Samples

Solid Phase Extraction (SPE) is a widely employed technique for the pre-concentration and purification of paraquat from water and environmental samples nih.gov. SPE involves passing the water sample through a solid phase material that retains the paraquat molecules. Various SPE cartridges and materials have been investigated for their efficiency in extracting paraquat.

On-line SPE systems coupled with liquid chromatography have been developed for the simple and sensitive determination of diquat and paraquat in tap and pond water. These systems can utilize multiple SPE cartridges, for example, one for eliminating anionic interferences and another for enriching the target analytes and removing co-enriched cationic interferences. This approach allows for automated, rapid analysis with good selectivity. EPA Method 549.2 also describes the determination of paraquat in drinking water using liquid-solid extraction (a form of SPE) followed by HPLC with UV detection.

Challenges in SPE for paraquat in water samples can include interferences from substances like humic acids, anionic surfactants, and inorganic salts. Strategies, such as the addition of a cationic surfactant, have been developed to improve the recovery of paraquat from waters with high levels of humic acids and anionic surfactants when using silica cartridges. Despite potential drawbacks, SPE remains a useful technique for detecting and quantifying paraquat in water at low levels.

Acidic Extraction Procedures for Agricultural Products

Due to the chemical properties of paraquat and the complex nature of agricultural matrices, acidic extraction procedures are commonly used to release and extract paraquat residues from samples like plant tissues and agricultural products.

Acidic extraction typically involves using an acidified solvent mixture to disrupt the matrix and dissolve the paraquat. For instance, extraction with acidified methanol-water mixtures has been employed for the determination of paraquat in samples like cowpeas. Heating the sample during extraction can also be part of the procedure to improve recovery. After extraction, steps such as centrifugation and filtration are often performed to separate the liquid extract from solid debris.

Specific acidic extraction methods have been developed for different agricultural products. For wheat, barley, and potato, an acidic extraction method using 1N HCl:MeOH at 80°C has been reported, followed by centrifugation and filtration. The resulting extracts can then be analyzed by techniques like ELISA. For animal products, extraction with acidified acetonitrile (B52724) and water has been used, followed by clean-up steps like solid-phase extraction using HLB cartridges. Acid extraction methods are also used as a preliminary step in methods involving spectrophotometric measurement after conversion to the colored free radical form.

Development of Rapid, Sensitive, and Selective Detection Methods for Diverse Environmental Matrices (Soil, Water, Plant Tissues)

The development of analytical methods for paraquat aims for rapidity, sensitivity, and selectivity across a range of environmental matrices, including soil, water, and plant tissues. The diverse nature of these matrices presents unique challenges for extraction and analysis.

Rapid and sensitive electrochemical sensors are being developed for the direct detection of paraquat in environmental water samples fishersci.fi. These sensors often utilize modified electrodes with nanomaterials or molecularly imprinted polymers to enhance sensitivity and selectivity fishersci.fi. For example, an immunoassay-based electrochemical sensor using a screen-printed carbon electrode modified with reduced graphene oxide and immobilized with a paraquat-specific antibody has demonstrated a sensitive response for paraquat in drinking water.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) coupled with various detectors, are widely used for sensitive and selective paraquat analysis in diverse matrices. On-line SPE-HPLC methods offer advantages of automation and speed for water samples. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provide high sensitivity and selectivity for paraquat determination in complex samples, including livestock products and plant tissues. These methods often require specific mobile phases and optimized conditions for the separation and detection of paraquat.

Immunoassays like ELISA also serve as rapid screening tools for paraquat residues in food samples, offering good detectabilities below established maximum residue levels. The method of extraction, such as acidic extraction, is a critical component of these rapid immunoassay-based procedures for agricultural products.

Ecological Impact Assessments and Biodiversity Studies in Agricultural Ecosystems

Effects on Non-Target Organisms

The active ingredients in Gramocil, particularly paraquat (B189505), have been shown to affect a range of non-target organisms within agricultural landscapes.

Soil Invertebrate Fauna Dynamics and Biodiversity

Research indicates that the application of paraquat can lead to a reduction in the population of soil invertebrate fauna. A study investigating the effect of paraquat on soil invertebrates identified several groups including Collembola, Acarina, Formicidae, Aranae, Isoptera, Coleoptera, Diplopoda, and Oligocheata. The study found that the population of all identified invertebrate fauna was reduced following paraquat application. However, populations of some groups, such as Collembola, Aranae, and Isoptera, showed gradual recovery starting from 14 days after application, while others like Formicidae, Diplopoda, and Acarina began recovering later, around 30 days after application, with populations peaking at 60 days after application.

Despite initial reductions, some studies suggest that the degrading effect of paraquat on soil microfauna is mitigated by soil inactivation. Strongly-bound paraquat in soil is not significantly accumulated by earthworms or other soil invertebrates. While acute toxicity to earthworms (e.g., Eisenia foetida) is reported as low with an LC50 of >1,000 mg/kg dry soil, delayed toxic effects in organisms that consume affected invertebrates are possible fishersci.fi. Some research suggests that paraquat dichloride application did not significantly affect the number of species and populations of soil arthropods in oil palm cultivation.

The Shannon-Weiner index, a measure of biodiversity, was slightly lower in paraquat-treated plots (1.50) compared to control plots (1.54) in one study, suggesting a minor impact on diversity despite population fluctuations. Soil physico-chemical properties can also correlate with invertebrate populations; for instance, soil moisture content, phosphorus, sodium ion, calcium ion, and organic matter showed positive correlations with the populations of certain invertebrate groups.

Soil Microbial Community Structure and Function

The impact of paraquat on soil microbial communities has been a subject of research. Studies have shown that exposure to pesticides, including paraquat, can deplete the soil microbial population, with the effect being dependent on both the duration of exposure and the concentration of the pesticide. Higher concentrations of paraquat have been shown to significantly decrease bacterial and fungal populations in treated soil.

However, some microorganisms possess the ability to utilize and grow in pesticide-polluted media. Bacterial genera such as Pseudomonas, Micrococcus, Bacillus, Staphylococcus, and Arthrobacter, and fungal genera such as Penicillium, Aspergillus, Trichoderma, and Fusarium have been identified as potential pesticide degrader/utilizers.

While free paraquat can be degraded by soil microorganisms, the degradation of strongly-adsorbed paraquat is relatively slow, with long-term field studies showing degradation rates of 5-10% per year. Strongly-bound paraquat is generally considered to have no adverse effects on soil microfauna or soil microbial processes. Some studies found no adverse ecological effects on soil microbial populations or processes from normal and even excessive paraquat treatment, although temporary suppression or activation of nitrification and some bimodal effects were observed. Conversely, other research indicates that paraquat can significantly reduce microbial counts in soil compared to untreated soil.

Data on the effect of paraquat on microbial activities in soils show varied responses. Nitrification may not be appreciably affected, but ammonification of soil organic-matter nitrogen can be slightly retarded. Carbon dioxide evolution and oxygen consumption, indicators of metabolic activity, showed a stimulatory effect at higher paraquat concentrations in some cases. Oxidation of added sulphur was slightly depressed.

A study noted that while glyphosate (B1671968) had a higher inhibitory effect on microbial counts, paraquat also caused a reduction in bacterial and fungal populations. For instance, at 250 ppm, paraquat caused a 95% reduction in bacterial population.

Aquatic Ecosystem Components: Planktonic Algae, Fish, and Amphibians

Paraquat is known to be very ecotoxic to the aquatic environment fishersci.fi. Planktonic algae are particularly sensitive to paraquat and its presence can lead to significant ecological disturbances in freshwater ecosystems fishersci.fi. These disturbances can include alterations in species composition, potentially resulting in loss of biodiversity, harmful algal blooms, disease, and a decline in fisheries fishersci.fi. Aquatic plants can also concentrate high levels of paraquat fishersci.fi.

The toxicity of paraquat for fish is generally considered low, and the compound is not cumulative. Normal applications for aquatic weed control are not harmful to aquatic organisms. However, care is needed when applying paraquat to water with heavy weed growth, as the decomposition of dead weeds can decrease dissolved oxygen levels to an extent that may be dangerous for fish. Sensitive species of fish and carp (B13450389) tadpoles have shown adverse effects at concentrations of 500 µg/L. Paraquat has also been shown to cause toxic effects in fish.

Amphibians are also at risk from paraquat exposure fishersci.fi. Paraquat has caused teratogenic malformations in amphibia, disrupted hormones in frogs, and is genotoxic in tadpoles fishersci.fi. Risks to amphibians can arise from residues in plants, reduction in food sources and habitat, spray drift, and downstream transport of paraquat in sediment fishersci.fi. Terrestrial-phase amphibians are considered to be at potential risk of direct adverse effects from registered uses of paraquat.

Paraquat residues disappear rapidly from the water column by adsorption onto aquatic weeds and strong adsorption to bottom mud. Loss from the water column can be rapid, with approximately 50% loss in 36 hours and 100% in 4 weeks in freshwater ecosystems. In marine ecosystems, 50-70% loss from seawater was typically recorded within 24 hours.

Toxicity experiments suggest that changes in aquatic fauna following paraquat use for weed control are likely indirect effects resulting from the destruction of aquatic plants. While invertebrates living amongst emergent vegetation and on sediments were generally unaffected, the density of some benthic organisms increased after the death of angiosperms. Planktonic invertebrates closely associated with macrophytes were eliminated or survived at lower densities. Invertebrates intimately associated with angiosperms were often lost completely or colonized replacement growth at reduced densities. Changes in the diet of fish, such as eels, have been observed, reflecting the loss or reduction in density of invertebrates associated with affected aquatic plants.

Terrestrial Wildlife: Birds and Pollinators (e.g., Honeybees)

Paraquat poses potential hazards to birds. While generally considered to have no harmful effects on birds at normal usage rates, paraquat is among the most embryotoxic contaminants for bird eggs. At concentrations below the recommended application rate (0.056 kg/ha ), it is embryotoxic to developing eggs of migratory waterfowl. Paraquat has also caused pseudofeminization and gonadal abnormalities in male chicken and quail embryos fishersci.fi. Sensitive species of birds can be negatively affected at daily dose rates of 10 mg/kg body weight or when exposed through contaminated diets or drinking water. Delayed toxic effects, including death, are not unusual in birds.

Paraquat also poses hazards to bees and other pollinators. While the US EPA has described paraquat as "practically non-toxic" to honeybees based on acute contact exposure with an LD50 (> 34 µ g/bee ) higher than some other reported values fishersci.fi, other data indicate varying levels of toxicity. Acute oral toxicity LD50 values for Apis mellifera have been reported as 9.06 µ g/bee and 11.2 µ g/bee , while acute contact toxicity LD50 values were 9.26 µ g/bee and 50.9 µ g/bee fishersci.fi. Direct application with a surfactant caused significant mortality in bees fishersci.fi. There have been incidents of bee poisonings linked to paraquat spraying fishersci.fi.

Low concentrations of paraquat in larval food have been shown to disrupt the normal growth of honeybee eggs and colonies. Concentrations as low as ng/kg were shown to induce damage to honeybees. Sublethal levels can cause complete mortality in caged workers and impair larval development, leading to oxidative stress. Paraquat has also been shown to decrease the size of honeybees' oenocytes, which are important for lipid production and cuticle formation. The preliminary ecological risk assessment by the US EPA noted potential for direct adverse effects to pollinators, although the assessment was incomplete pending further toxicity data.

Impacts on Biodiversity and Ecosystem Stability

The use of herbicides like those in this compound can influence biodiversity and the stability of agricultural ecosystems through various direct and indirect effects.

Changes in Plant Community Composition and Succession

As a non-selective herbicide, paraquat kills green plant tissue on contact herts.ac.uk. This direct effect on vegetation is the primary mechanism by which it impacts plant communities. The application of paraquat can lead to significant changes in plant community composition by eliminating susceptible weed species. This removal of certain plant species can alter the competitive dynamics and influence the subsequent succession of plant communities in treated areas.

Disruption of Aquatic Ecosystems and Water Quality

Paraquat, a key component of this compound, poses significant risks to aquatic ecosystems and water quality. It is highly soluble in water, increasing the potential for leaching into groundwater and surface water bodies. ijcrt.org While paraquat strongly adsorbs to soil and sediment particles, which can reduce its mobility in the water column, it can still be present in surface waters following runoff and accidental release. waterquality.gov.auijcrt.org

Aquatic plants can concentrate high levels of paraquat. thaipan.org Planktonic algae are particularly sensitive to paraquat, and its presence can lead to significant ecological disturbances in freshwater ecosystems. thaipan.org These disturbances can include alterations in species composition, potentially resulting in a loss of biodiversity, the proliferation of harmful algal blooms, disease, and a decline in fisheries. thaipan.org Studies have shown that paraquat can affect the growth rate, dry weight, and chlorophyll (B73375) and protein content of freshwater microalgae at relatively low concentrations. nih.govcore.ac.ukresearchgate.net Paraquat interferes with photosynthesis by diverting the flow of electrons in Photosystem I, leading to oxidative stress and cell death in plants. waterquality.gov.auwaterquality.gov.au This mechanism of toxicity also affects aquatic photosynthetic organisms like algae.

The toxicity of paraquat to freshwater organisms varies by species. Early developmental stages of certain crustaceans have shown extreme sensitivity, with adverse effects observed at concentrations as low as 0.9-100 µg/L. dtic.mil While most other invertebrate species tested were relatively unaffected at concentrations below 1,000 µg/L, freshwater algae and macrophytes can be eliminated after treatment with 250-500 µg/L. dtic.mil The US EPA classifies paraquat as "slightly toxic" to freshwater fish, with 96-hour LC50 values ranging from 13 to 156 mg/L depending on the species. thaipan.org However, concentrations below the recommended application rate (500 µg/L) can still adversely affect sensitive species of freshwater carp. thaipan.org Acute effects on fish can include abnormal stress behavior, while sublethal effects may involve adverse impacts on the immune system, alterations to gonads affecting reproduction, and oxidative stress. thaipan.org

The rapid disappearance of paraquat from the water column is primarily due to its strong adsorption to sediment particles, which may have implications for the exposure levels of sediment-ingesting biota. waterquality.gov.auwaterquality.gov.au Photodegradation and microbial breakdown also contribute to its degradation in surface waters, although strongly adsorbed paraquat in soil and sediment can persist for a long time. waterquality.gov.auwho.int

Assessment of Trophic Level Effects and Potential for Indirect Impacts

The ecological impact of this compound, through its paraquat content, extends beyond direct toxicity to primary producers and can lead to indirect effects on higher trophic levels within agricultural ecosystems. The disruption of primary producers, such as planktonic algae and aquatic macrophytes, can have significant repercussions for the entire food web. thaipan.orgnih.govcore.ac.ukresearchgate.net

The elimination or reduction of aquatic plants and algae due to paraquat can alter the availability of food and habitat for organisms at higher trophic levels, including invertebrates and fish. thaipan.orgdtic.mil Changes in the composition and abundance of planktonic invertebrates closely associated with aquatic macrophytes have been observed following paraquat treatment, leading to dietary changes in fish that rely on these invertebrates as a food source. dtic.mil

Furthermore, the decomposition of dead aquatic weeds following herbicide treatment can decrease dissolved oxygen levels in the water, potentially endangering fish populations. who.int This highlights an indirect impact on aquatic life resulting from the herbicidal action of paraquat.

While paraquat is generally excreted rapidly by higher animals, delayed toxic effects, including death, are not uncommon. dtic.mil Wildlife, such as small mammals and birds, can be exposed to paraquat by ingesting contaminated plants or water sources, potentially leading to poisoning and mortality. ijcrt.org Studies have indicated that paraquat can cause lethal and sublethal effects in hares and birds, affecting reproduction or hatchability of eggs and causing endocrine disruption in birds. thaipan.org

The potential for indirect impacts also exists in terrestrial ecosystems. While paraquat strongly binds to soil and is generally considered biologically unavailable in this form, its persistence means it remains in the environment. dtic.milwho.int Although studies on the effects of paraquat on soil arthropods in oil palm cultivation showed no significant impact on the number of species and arthropod populations, the broader assessment of indirect impacts on soil ecosystems and nutrient cycling processes remains important. ijcrt.orgsyngenta.co.id

Current ecological risk assessments for paraquat consider potential direct adverse effects on various taxonomic groups, including birds, terrestrial-phase amphibians, reptiles, terrestrial plants, aquatic plants, mammals, pollinators, fish, and benthic invertebrates. epa.govepa.gov However, there are acknowledged data gaps regarding the effects of environmentally relevant concentrations and exposure times, as well as population- or ecosystem-level effects and biomagnification potential, which contribute to the uncertainty in predicting long-term risks and indirect impacts. beyondpesticides.org

Methodologies for Ecological Risk Assessment in Agroecosystems

Ecological risk assessment (ERA) in agroecosystems, particularly concerning herbicide use like this compound, involves evaluating the potential for adverse ecological effects resulting from exposure to the chemical. This process typically integrates toxicity data and exposure assessments to characterize the risk. montana.eduresearchgate.net

A common approach in ERA is the use of tiered modeling, ranging from deterministic field-scale models (Tier 1) that employ conservative assumptions to more refined probabilistic regional-scale models (Tier 4). montana.edu Lower-tier assessments often use conservative assumptions to overestimate hazard and exposure. montana.edu

Ecological risks are frequently assessed using the risk quotient (RQ) method, which compares exposure estimates to toxicity endpoints for various ecological receptors. montana.educcsenet.org Ecological receptors evaluated in such assessments for herbicides can include avian species, wild mammals, aquatic vertebrates, aquatic invertebrates, aquatic plants, and non-target terrestrial plants. montana.educambridge.org

Specific methodologies for assessing the ecological risk of herbicides in agriculture involve:

Hazard Identification: Identifying the potential adverse effects of the herbicide on non-target organisms and ecosystems. This involves reviewing toxicity data from laboratory and field studies across different taxonomic groups.

Exposure Assessment: Estimating the concentration and duration of herbicide exposure in various environmental compartments, such as soil, water, and air, considering application rates, environmental fate properties (like adsorption, degradation, and runoff), and potential for spray drift. waterquality.gov.auijcrt.orgwho.int

Risk Characterization: Integrating the hazard and exposure information to estimate the likelihood and magnitude of adverse ecological effects. This often involves calculating RQs or using more complex modeling approaches like toxicokinetic-toxicodynamic (TKTD) models, which can predict effects under time-variable exposure scenarios. researchgate.net Population and multi-species models can also be used to assess effects at higher levels of biological organization. researchgate.net

Risk Management: Developing and implementing strategies to mitigate identified risks, such as modifying application practices, establishing buffer zones, or implementing regulatory restrictions.

For paraquat, ecological risk assessments have evaluated potential risks to a range of organisms, including mammals, birds, terrestrial invertebrates, terrestrial plants, and algae. aiha.orglawbc.com Assessments consider both acute and chronic toxicity data. epa.gov However, challenges remain in fully assessing long-term chronic effects and ecosystem-level impacts due to data gaps. beyondpesticides.org The strong adsorption of paraquat to soil and sediment is a key factor considered in exposure assessments, as it affects the bioavailability of the compound in different environmental compartments. waterquality.gov.auwaterquality.gov.au

Advanced Research Directions: Omics Technologies and Synthetic Biology Applications

Genomics and Transcriptomics in Herbicide Response and Resistance

Genomics and transcriptomics have been among the most widely adopted omics techniques in weed science research aimed at understanding the genetic basis of herbicide resistance. herts.ac.uk These fields explore the complete set of genes (genome) and the full range of messenger RNA molecules (transcriptome) in an organism, respectively. herts.ac.uk

Genome Sequencing and Annotation of Herbicide-Resistant Weeds

Genome sequencing and annotation of herbicide-resistant weeds are foundational steps in identifying the genetic variations that confer resistance. Having access to weed genome assemblies allows researchers to gain deeper insights into traits such as invasiveness and herbicide resistance. herts.ac.uk While significant progress has been made in sequencing model plants and crops, the availability of genomic resources for weed species is expanding, with efforts underway to rapidly increase the number of available weed genome assemblies. herts.ac.uk Mapping the genome is considered the first step towards developing genomic solutions for herbicide resistance in the field. This process helps in identifying specific mechanisms responsible for resistance, which can include target-site mutations or mechanisms related to the regulation of genes involved in metabolic resistance.

Gene Expression Profiling (RNA-Seq) under Herbicide Stress

Gene expression profiling, particularly using RNA sequencing (RNA-Seq), is a common method for investigating herbicide resistance, especially non-target site resistance (NTSR). RNA-Seq allows for large-scale comparisons of gene expression between herbicide-treated and untreated plants, as well as between herbicide-resistant and -sensitive biotypes. This high-throughput technology is valuable even for non-model plant species with limited existing molecular data, as it does not necessarily require a reference genome for assembly. By analyzing differential gene expression, researchers can identify genes that are up- or down-regulated in response to herbicide treatment, providing clues about the molecular pathways involved in the plant's response and resistance mechanisms. Studies have successfully used RNA-Seq to identify candidate genes potentially conferring metabolic resistance to various herbicides in different weed species.

Identification of Novel Genes and Regulatory Networks Associated with Resistance

Genomics and transcriptomics play a crucial role in identifying novel genes and understanding the complex regulatory networks associated with herbicide resistance. By comparing the genomes and transcriptomes of resistant and susceptible weed populations, researchers can pinpoint genes that are mutated, amplified, or differentially expressed in resistant individuals. This includes identifying genes involved in NTSR mechanisms, such as those encoding cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and ABC transporters, which are involved in herbicide detoxification and transport. herts.ac.uk Understanding these genes and their regulatory networks is essential for deciphering the genetic basis of resistance and developing strategies to overcome it. herts.ac.uk

Proteomics and Metabolomics in Plant-Herbicide Interactions

Proteomics and metabolomics offer complementary perspectives to genomics and transcriptomics by examining the proteins and small molecules within a plant, respectively. herts.ac.ukmade-in-china.comwikipedia.org These omics levels provide insights into the functional state of the plant and the direct impact of herbicide exposure. made-in-china.com

Protein Expression and Post-Translational Modification Analysis in Response to Herbicide Exposure

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. This technology can be used to investigate how herbicide exposure affects the protein profile of plants. By analyzing differential protein expression between treated and untreated plants, or between resistant and susceptible biotypes, researchers can identify proteins that are involved in herbicide detoxification, stress response, or target-site modification. While progress in plant proteomics has been slower compared to other organisms, its application in weed science is increasing to understand mechanisms of herbicide tolerance and resistance. Studies have used proteomic methods to examine differentially regulated proteins in response to herbicide treatment, revealing changes in proteins involved in various metabolic processes, defense responses, and oxidative stress tolerance. Analysis of post-translational modifications can provide further detail on protein activity and regulation in response to herbicide stress.

Elucidation of Metabolic Pathway Alterations in Resistant and Susceptible Plants

Metabolomics focuses on the comprehensive analysis of all small molecules (metabolites) within a biological system. made-in-china.com The metabolome represents the final output of gene expression and regulatory processes and can provide a detailed "snapshot" of the plant's physiological state under herbicide stress. made-in-china.com Metabolomic profiling can reveal alterations in metabolic pathways in resistant and susceptible plants exposed to herbicides. made-in-china.com This is particularly relevant for understanding metabolic resistance, where weeds detoxify herbicides through various metabolic processes. Studies using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC–MS) have examined metabolic changes in resistant and susceptible weed populations, identifying metabolites and pathways that contribute to resistance. made-in-china.com Integrating metabolomics with other omics data can provide a more complete picture of the complex, multi-pathway responses involved in herbicide resistance, particularly non-target site resistance. made-in-china.com

Summary of Omics Technologies in Herbicide Resistance Research

Omics TechnologyFocusKey Applications in Herbicide Resistance
GenomicsStructure, function, evolution of genomesGenome sequencing and annotation of resistant weeds, identification of resistance genes (TSR and NTSR) herts.ac.uk
TranscriptomicsGene expressionProfiling gene expression under herbicide stress, identifying differentially expressed genes in resistant vs. susceptible plants herts.ac.ukmade-in-china.com
ProteomicsProtein expression and modificationAnalyzing changes in protein abundance and modifications, identifying proteins involved in detoxification and stress response made-in-china.com
MetabolomicsSmall molecule profilesElucidating metabolic pathway alterations, identifying metabolites involved in herbicide detoxification and response made-in-china.com

Examples of Genes and Gene Families Implicated in Herbicide Resistance Studies Using Omics

Gene/Gene FamilyRole in Herbicide Resistance (Examples from Search Results)Relevant Omics Approach(es)
Cytochrome P450sInvolved in metabolic detoxification of herbicides (NTSR) herts.ac.ukTranscriptomics, Genomics
Glutathione S-Transferases (GSTs)Involved in herbicide detoxification through conjugation (NTSR) herts.ac.ukTranscriptomics, Genomics, Proteomics
ABC TransportersInvolved in herbicide transport and sequestration (NTSR)Transcriptomics, Genomics
PsbA gene (encoding D1 protein)Target site for PSII inhibitors like diuron (B1670789) (TSR)Genomics, Transcriptomics
EPSPS geneTarget site for glyphosate (B1671968) (TSR), can be amplified or mutatedGenomics, Transcriptomics
ACCase geneTarget site for ACCase inhibitors (TSR), can be amplified or mutatedGenomics, Transcriptomics

The integration of these omics technologies offers a powerful approach to unraveling the complex mechanisms of herbicide resistance, paving the way for the development of more sustainable weed management strategies. made-in-china.com

Profiling of Antioxidant Metabolites in Stress Response

Exposure to viologen herbicides like methyl viologen (paraquat) induces oxidative stress in plants by diverting electrons from the photosynthetic chain, leading to the production of superoxide (B77818) radicals nih.gov. Plants have evolved intricate biochemical and molecular mechanisms to maintain redox homeostasis under such stress conditions researchgate.net. Omics technologies, such as metabolomics and proteomics, are employed to profile the changes in antioxidant metabolites and proteins in response to viologen-induced oxidative stress.

Studies using multi-platform metabolomic analyses in Arabidopsis thaliana have shown that paraquat-resistant plants exhibit distinct profiles of antioxidants and specialized metabolites compared to wild-type plants mdpi.com. For instance, the rcd1 (radical-induced cell death1) mutant, known for its resistance to methyl viologen-induced chloroplastic reactive oxygen species (ROS), shows elevated levels of flavonoids, glutathione, β-carotene, and tocopherols, suggesting a constitutively active defense against ROS mdpi.com. Ascorbic acid levels, however, were compromised in rcd1 under non-stressed conditions mdpi.com.

Proteomic analyses in mouse hearts exposed to paraquat (B189505) have revealed widespread protein expression changes, including the activation of multiple antioxidant proteins researchgate.net. Changes in central metabolism and respiration, oxidative damage response, and protein turnover and proteostasis were observed researchgate.net.

Compatible solutes like sugars, betaines, and proline also accumulate in plants under environmental stress, including that triggered by methyl viologen mdpi.com. Proline, in addition to its role as an osmolyte, can act as a ROS scavenger, protecting plant cells against oxidative stress induced by methyl viologen mdpi.com.

Research findings highlight the complex interplay of various antioxidant defense mechanisms. Table 1 summarizes some observed changes in antioxidant-related compounds or processes in response to viologen-induced stress.

Metabolite/ProcessOrganism/SystemObserved Change in Response to Viologen StressSource
FlavonoidsArabidopsis thaliana (rcd1 mutant)Elevated levels (constitutive) mdpi.com
GlutathioneArabidopsis thaliana (rcd1 mutant)Elevated levels (constitutive) mdpi.com
β-caroteneArabidopsis thaliana (rcd1 mutant)Elevated levels (constitutive) mdpi.com
TocopherolsArabidopsis thaliana (rcd1 mutant)Elevated levels (constitutive) mdpi.com
Ascorbic acidArabidopsis thaliana (rcd1 mutant)Compromised levels (non-stressed) mdpi.com
Ascorbate (B8700270) levelsArabidopsis thaliana (fsd1 mutants)Reduced levels (prolonged MV exposure) frontiersin.org
Protein carbonylationArabidopsis thaliana (fsd1 mutants)Higher levels (prolonged MV exposure) frontiersin.org
ProlinePoplar leaf discsPronounced increase mdpi.com
Antioxidant enzymes (SOD, CAT, POD, APX)PlantsIncreased activities (under stress) mdpi.com
Non-enzymatic antioxidants (ascorbic acid, reduced glutathione, carotenoids)PlantsElevated levels (under stress) mdpi.com
Antioxidant proteinsMouse heartActivation researchgate.net

Synthetic Biology and Genetic Engineering for Environmental Solutions

Synthetic biology and genetic engineering approaches are being explored to address the environmental persistence and impact of compounds like paraquat. These strategies aim to develop biological systems capable of degrading the herbicide or to create crops with enhanced tolerance.

Engineering Microorganisms for Enhanced Paraquat Degradation and Bioremediation

Microbial degradation is a significant pathway for the breakdown of paraquat in contaminated environments nih.gov. Various microorganisms, including bacteria, fungi, and yeast, have demonstrated the ability to degrade paraquat nih.gov. Bioremediation, utilizing these microorganisms, is considered a cost-effective and eco-friendly approach for cleaning up pesticide-polluted soils nih.gov.

Research focuses on isolating and characterizing efficient paraquat-degrading microorganisms and understanding their degradation pathways and the functional enzymes and genes involved nih.gov. Bacteria can metabolize paraquat by utilizing it as a sole nitrogen or carbon source or by transforming it into less toxic products through co-metabolism nih.gov.

Studies have shown that mixed bacterial cultures (consortia) can enhance the degradation of pollutants like paraquat through co-metabolism nih.gov. For example, a mixed culture of Roseateles terrae, Bacillus sp., Escherichia coli, and P. fluorescens achieved 97% degradation of an initial paraquat dose (100 mg/L) over 7 days nih.gov. Immobilized paraquat-degrading bacteria on support materials like activated carbon or nanoceramics have also shown promising degradation rates nih.gov. Pseudomonas putida and Enterobacter cloacae PQ02 demonstrated high paraquat degradation rates with the addition of activated carbon and glucose nih.gov.

Specific bacterial species isolated from contaminated soils and shown to degrade paraquat include Pseudomonas putida, Agrobacterium tumefaciens, Aerobacter aerogenes, Pseudomonas fluorescens, Bacillus cereus, Enterobacter cloacae PQ02, and Aeromonas veronii NK67 nih.gov. These strains can effectively degrade paraquat and utilize it for growth nih.gov.

The potential for genetic engineering to enhance microbial degradation is also being investigated. While the metabolic pathways are being characterized, the genes encoding herbicide-degrading enzymes are subjects of ongoing research, which could lead to engineering herbicide resistance into crop plants or improving bioremediation efficiency . Synthetic biology approaches are being explored for the decontamination and remediation of pesticides, aiming to increase the efficiency of microbial bioremediation processes frontiersin.org.

Table 2 lists some reported paraquat-degrading microorganisms and their degradation potential.

MicroorganismSource EnvironmentDegradation Potential/NotesSource
Pseudomonas putidaBusinesses47.3% degradation of 69.76 mg/L paraquat in 72 hours researchgate.net
Oscillospira sp.Not specifiedParaquat degradation observed researchgate.net
Clostridium prazmowski BCK-2Paraquat-contaminated soil, China80.3% degradation of paraquat achieved researchgate.net
Aerobacter aerogenesSoilUtilizes paraquat (10 ppm) as sole carbon and nitrogen source researchgate.net
Agrobacterium tumefaciensSoilUtilizes paraquat (10 ppm) as sole carbon and nitrogen source nih.govresearchgate.net
Pseudomonas fluorescensSoilUtilizes paraquat (10 ppm) as sole carbon and nitrogen source nih.govresearchgate.net
Bacillus cereusSoilUtilizes paraquat (10 ppm) as sole carbon and nitrogen source nih.gov
Enterobacter cloacae PQ02Not specifiedHigh degradation rate with activated carbon and glucose nih.gov
Aeromonas veronii NK67Not specifiedEffective paraquat degradation nih.gov
Achromobacter sp.Pesticide contaminated agricultural soil91.01% degradation efficiency after 120 hours at optimal conditions mjsat.com.my
Bacillus aryabhattai MoB09Paraquat-contaminated agricultural soilRemediates paraquat and promotes plant growth frontiersin.org

Development of Biosafe Herbicide Precursors with Controllable Activation (e.g., Carboxymethyl Viologen)

The development of biosafe herbicide precursors with controllable activation is an area of research aimed at mitigating the risks associated with highly toxic herbicides like paraquat while retaining their weed control efficiency chinesechemsoc.org. Carboxymethyl viologen (CMV) is being investigated as a zwitterionic paraquat precursor that can be "unlocked" to form paraquat via a decarboxylation reaction chinesechemsoc.org.

This approach involves designing a molecule that is significantly less toxic in its precursor form but can be converted to the active herbicide under specific conditions chinesechemsoc.org. In the case of CMV, the carboxymethyl groups are designed to act as "locks" that temporarily mask the cytotoxicity and herbicidal activity of the viologen structure chinesechemsoc.org. The presence of the strong electron-withdrawing 4,4'-bipyridylium cation facilitates the decarboxylation reaction, restoring the herbicidal activity chinesechemsoc.org.

The development of such precursors is significant for improving the safety profile of viologen-based herbicides while maintaining their effectiveness in weed control chinesechemsoc.org. Research in this area focuses on the synthesis and characterization of these precursors and the mechanisms controlling their activation.

Genetic Modification of Crops for Enhanced Herbicide Tolerance for Sustainable Weed Management

Genetic modification of crops to enhance herbicide tolerance is a widely adopted strategy for weed management in modern agriculture agronomyjournals.comresearchgate.net. This involves introducing traits that allow crops to withstand the effects of herbicides that would typically damage them, enabling farmers to use specific herbicides for weed control without harming the crop agronomyjournals.com. While the search results primarily discuss glyphosate tolerance in GM crops agronomyjournals.comresearchgate.net, the principle applies to other herbicides, including viologens like paraquat.

Mechanisms of herbicide tolerance in plants include target-site modifications, metabolic detoxification, limited uptake, impaired translocation, and vacuolar sequestration agronomyjournals.commdpi.com. For paraquat, resistance in weeds is often associated with non-target-site mechanisms, such as reduced uptake and translocation to chloroplasts, enhanced sequestration, and increased antioxidant capacity mdpi.com.

Although developing paraquat-resistant crops has been a subject of interest, the search results indicate that no paraquat-resistant crops have been developed to date based on the elucidated mechanisms in weeds researchgate.net. However, research continues to explore the genetic bases and molecular mechanisms of paraquat resistance in plants researchgate.net. Understanding these mechanisms could potentially lead to the development of paraquat-tolerant crops in the future mdpi.comresearchgate.net.

Strategies for developing herbicide tolerance in crops involve identifying and manipulating genes related to these tolerance mechanisms agronomyjournals.com. This can include increasing the expression of enzymes that detoxify the herbicide or altering the herbicide's target site agronomyjournals.com. While the focus has largely been on other herbicides, the principles and technologies developed in this area could potentially be applied to enhance tolerance to viologen herbicides. The use of genetically modified herbicide-tolerant crops is considered a valuable tool for farmers to enhance weed control and contribute to sustainable agriculture practices agronomyjournals.comagriculture.gov.au.

Table 3 outlines general mechanisms of herbicide tolerance relevant to the development of tolerant crops.

MechanismDescriptionRelevance to Viologens (Paraquat)Source
Target-site modificationAlterations in the herbicide binding site reduce binding affinity.Less common mechanism for paraquat resistance in weeds, but a potential target for engineering. agronomyjournals.commdpi.com
Metabolic detoxificationPlants metabolize or degrade the herbicide into less toxic compounds.Some microbial degradation pathways exist; potential for engineering plant enzymes. agronomyjournals.commdpi.com
Limited uptakeReduced absorption of the herbicide by the plant.A significant non-target-site resistance mechanism observed in paraquat-resistant weeds. agronomyjournals.commdpi.com
Impaired translocationReduced movement of the herbicide within the plant to its target site.A significant non-target-site resistance mechanism observed in paraquat-resistant weeds. agronomyjournals.commdpi.com
Vacuolar sequestrationHerbicides are compartmentalized in vacuoles, preventing interaction with targets.A non-target-site resistance mechanism observed in paraquat-resistant weeds. agronomyjournals.commdpi.com
Enhanced antioxidant capacityIncreased ability to scavenge reactive oxygen species induced by the herbicide.A common mechanism for coping with oxidative stress, including that induced by viologens. mdpi.comresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.